Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]-
Description
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Properties
IUPAC Name |
(5-chloro-2-ethylsulfonylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c1-2-14(12,13)8-4-3-6(9)5-7(8)11-10/h3-5,11H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJPUEHQGIPCGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Determining the Solubility Profile of [5-chloro-2-(ethylsulfonyl)phenyl]hydrazine in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that governs every stage of drug development, from synthetic route design and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for determining the solubility profile of [5-chloro-2-(ethylsulfonyl)phenyl]hydrazine, a compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present a detailed, field-proven experimental protocol for its empirical determination using the gold-standard shake-flask method coupled with HPLC analysis, and discuss the interpretation and application of the resulting data. This document is intended for researchers, chemists, and drug development professionals seeking a robust and scientifically sound methodology for solubility assessment.
Introduction: The Critical Role of Solubility
[5-chloro-2-(ethylsulfonyl)phenyl]hydrazine is a substituted aromatic hydrazine. Molecules of this class are valuable building blocks in medicinal chemistry, often serving as precursors for heterocyclic compounds with diverse biological activities. The journey of such a molecule from a laboratory curiosity to a viable drug candidate is critically dependent on its physical properties, chief among them being solubility.
Understanding the solubility of [5-chloro-2-(ethylsulfonyl)phenyl]hydrazine in a range of organic solvents is paramount for several key processes:
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Synthetic Chemistry: Selecting appropriate solvents for reactions to ensure all reactants remain in the solution phase, thereby maximizing reaction rates and yields.
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Purification: Designing effective crystallization or chromatographic purification protocols relies on differential solubility in various solvent systems.
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Formulation Development: Solubility data is the foundation for developing stable and bioavailable dosage forms, as it dictates the choice of excipients and delivery technologies.[1]
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Process Scale-Up: Predicting and controlling solubility is essential for developing robust, reproducible, and safe manufacturing processes.
This guide provides both the theoretical context and a practical, step-by-step methodology to generate a high-quality, reliable solubility profile for this compound.
Physicochemical Properties & Theoretical Solubility Considerations
A molecule's structure is the primary determinant of its solubility. The principle of "like dissolves like" provides a foundational, qualitative prediction of a compound's behavior in different solvents.[2] Let's dissect the structure of [5-chloro-2-(ethylsulfonyl)phenyl]hydrazine.
Molecular Structure:
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Aromatic Phenyl Ring: The core benzene ring is nonpolar and will favor interactions with aromatic or nonpolar solvents (e.g., toluene).
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Hydrazine Moiety (-NHNH₂): This group is highly polar and capable of both donating and accepting hydrogen bonds.[3] This feature will enhance solubility in polar protic solvents like alcohols (e.g., methanol, ethanol).[4]
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Ethylsulfonyl Group (-SO₂CH₂CH₃): The sulfonyl group is strongly polar and electron-withdrawing due to the two oxygen atoms double-bonded to the sulfur atom.[5] It acts as a strong hydrogen bond acceptor.[6][7] The presence of this group significantly increases the molecule's overall polarity and potential for solubility in polar solvents.[7][8]
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Chloro Group (-Cl): As an electronegative substituent, the chloro group adds to the molecule's polarity.
Predicted Solubility Profile: Based on this structural analysis, [5-chloro-2-(ethylsulfonyl)phenyl]hydrazine is a polar molecule. Its solubility is expected to be:
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Low in nonpolar aliphatic solvents (e.g., heptane, hexane).
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Moderate in nonpolar aromatic solvents (e.g., toluene) due to the phenyl ring.
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Good to High in polar aprotic solvents (e.g., acetone, acetonitrile, ethyl acetate) and polar protic solvents (e.g., methanol, ethanol, isopropanol) due to the combined influence of the hydrazine and ethylsulfonyl groups.
The Critical Impact of the Solid State: Polymorphism It is crucial to recognize that solubility is a property of a system in equilibrium between a solution and a specific solid form.[9] A single compound can exist in multiple crystalline forms, known as polymorphs, each having a unique crystal lattice arrangement.[10][11] These different forms can exhibit significantly different solubilities, with metastable forms generally being more soluble than the thermodynamically stable form.[12][13] Therefore, any rigorous solubility study must characterize the solid form of the starting material and the solid residue after equilibration to ensure that no phase transformation has occurred during the experiment.[11] Failure to do so can lead to erroneous and irreproducible data.
Experimental Design: A Self-Validating Approach
To generate trustworthy and meaningful solubility data, the experimental design must be robust and account for all critical variables. We advocate for the isothermal shake-flask method , which remains the gold standard for determining thermodynamic (equilibrium) solubility.[14][15]
3.1 Causality Behind Key Experimental Choices
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Method Selection (Shake-Flask): We choose the shake-flask method because it is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution. This is distinct from kinetic solubility methods, which are faster but can yield supersaturated and less reliable results.[1][16]
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Solvent Selection: A diverse panel of solvents should be chosen to span the full spectrum of polarity and functionality relevant to pharmaceutical processing.
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Temperature Control: Solubility is temperature-dependent. Experiments should be conducted at controlled temperatures, typically 25 °C (room temperature) and 37 °C (physiological temperature), in line with regulatory guidelines.[17][18]
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Equilibration Time: A sufficient duration (typically 24-72 hours) is necessary to ensure equilibrium is reached. Preliminary experiments can establish the minimum time required.
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Solid Excess: A definitive excess of the solid compound must be used to ensure that the solution achieves saturation and that solid remains at the end of the experiment for analysis.[14]
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Quantification Method (HPLC): High-Performance Liquid Chromatography (HPLC) is the preferred method for concentration analysis.[19][20] Its high specificity and sensitivity allow for accurate quantification of the solute, even in complex mixtures, and it can separate the parent compound from any potential degradants.[21]
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Solid-State Analysis (XRPD): X-Ray Powder Diffraction (XRPD) is essential for a self-validating protocol. Analyzing the solid material before and after the experiment confirms the polymorphic form being measured, ensuring the integrity of the data.[11]
Detailed Experimental Protocol
This protocol outlines the steps for determining the solubility of [5-chloro-2-(ethylsulfonyl)phenyl]hydrazine.
4.1 Materials and Equipment
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[5-chloro-2-(ethylsulfonyl)phenyl]hydrazine (characterized solid form, e.g., by XRPD)
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Selected organic solvents (HPLC grade)
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Glass vials with Teflon-lined screw caps
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Orbital shaker with temperature control
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Centrifuge
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Syringe filters (0.22 µm, chemically compatible with solvents)
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Calibrated analytical balance
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Volumetric flasks and pipettes
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HPLC system with UV detector
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XRPD instrument
4.2 Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
4.3 Step-by-Step Procedure
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Preparation: To a series of glass vials, add an excess amount of [5-chloro-2-(ethylsulfonyl)phenyl]hydrazine (e.g., 20-50 mg). The exact mass should be recorded, but the key is to ensure a visible excess remains after equilibration.
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Solvent Addition: Add a precise volume (e.g., 1.0 or 2.0 mL) of the desired organic solvent to each vial.
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Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C) and agitation speed. Allow the slurries to equilibrate for a predetermined time (e.g., 48 hours).
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Phase Separation: After equilibration, remove the vials and allow them to stand briefly. To separate the solid from the liquid phase, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
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Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine particulates that could otherwise dissolve upon dilution and artificially inflate the solubility value.[22]
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Dilution: Accurately dilute a known volume of the filtrate with an appropriate solvent (usually the mobile phase of the HPLC method) to bring the concentration within the linear range of the calibration curve.
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Quantification: Analyze the diluted sample using a validated HPLC-UV method. Determine the concentration against a multi-point calibration curve prepared from a known stock solution of the compound.[19]
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Solid Residue Analysis: Carefully decant the remaining solvent from the equilibration vials. Recover the wet solid, allow it to dry under vacuum, and analyze it using XRPD to confirm its solid form. Compare the resulting diffractogram to that of the starting material.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, structured table. The following table presents hypothetical data for [5-chloro-2-(ethylsulfonyl)phenyl]hydrazine to illustrate how results should be presented.
Table 1: Hypothetical Solubility of [5-chloro-2-(ethylsulfonyl)phenyl]hydrazine at 25 °C
| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| n-Heptane | 0.1 | < 0.1 | < 0.0004 |
| Toluene | 2.4 | 2.5 | 0.010 |
| Dichloromethane | 3.1 | 15.8 | 0.063 |
| Ethyl Acetate | 4.4 | 45.2 | 0.181 |
| Acetone | 5.1 | 110.5 | 0.443 |
| Isopropanol | 3.9 | 85.0 | 0.341 |
| Ethanol | 4.3 | 155.6 | 0.624 |
| Acetonitrile | 5.8 | 180.1 | 0.722 |
| Methanol | 5.1 | 210.3 | 0.843 |
(Note: Molecular weight of [5-chloro-2-(ethylsulfonyl)phenyl]hydrazine is approximately 249.7 g/mol . Data is for illustrative purposes only.)
Interpretation of Hypothetical Data: The illustrative data in Table 1 aligns with our theoretical predictions. The solubility is very low in the nonpolar solvent n-heptane and increases significantly with solvent polarity. The highest solubilities are observed in the highly polar protic (methanol, ethanol) and aprotic (acetonitrile) solvents. This profile confirms the dominant role of the polar sulfonyl and hydrazine groups in driving the solvation process for this molecule.
Applications in Drug Development
A well-defined solubility profile, such as the one generated by this protocol, directly informs critical development decisions:
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Crystallization Solvent Selection: A solvent pair for crystallization would typically consist of a "good" solvent (like methanol or acetone, where solubility is high) and an "anti-solvent" (like heptane, where solubility is poor). The data allows for a rational selection of such systems.
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Chromatography: The data helps in selecting the mobile phase for purification, predicting compound retention on normal-phase or reverse-phase columns.
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Pre-formulation: For oral dosage forms, this data is the first step in determining if the compound falls into the Biopharmaceutics Classification System (BCS) as a low or high solubility drug, which dictates the formulation strategy.[17][18][23]
Conclusion
Determining the solubility profile of a key intermediate like [5-chloro-2-(ethylsulfonyl)phenyl]hydrazine is not a perfunctory task; it is a foundational pillar of rational drug development. The methodology presented in this guide, which pairs the robust shake-flask technique with precise HPLC quantification and essential solid-state characterization, provides a trustworthy and self-validating system. By understanding the causality behind each experimental choice and meticulously controlling critical parameters, researchers can generate high-quality data. This data is indispensable for optimizing synthetic and purification processes, guiding formulation strategies, and ultimately accelerating the progression of new chemical entities through the development pipeline.
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Thermodynamic Stability and Handling of Ethylsulfonyl-Substituted Phenyl Hydrazines
Content Type: Technical Whitepaper & Operational Guide Subject: 4-(Ethylsulfonyl)phenylhydrazine (and homologous sulfonyl-hydrazines)
Executive Summary
Ethylsulfonyl-substituted phenyl hydrazines serve as critical intermediates in the synthesis of pyrazole-based COX-2 inhibitors and advanced agrochemicals. While the sulfonyl moiety provides oxidative stabilization relative to unsubstituted phenylhydrazine, these compounds exhibit complex thermodynamic behaviors governed by the electron-withdrawing nature of the sulfonyl group (
This guide synthesizes thermodynamic profiling, decomposition mechanisms, and rigorous handling protocols. It establishes that hydrochloride salt formation is not merely a convenience but a thermodynamic necessity for kinetic stability, raising the decomposition onset temperature significantly compared to the free base.
Structural Dynamics & Electronic Influence
To understand the stability profile, one must quantify the electronic influence of the ethylsulfonyl substituent.
The "Push-Pull" Stability Paradox
Phenylhydrazine (
-
Hammett Parameters: The
group is a strong electron-withdrawing group (EWG). The Hammett constant ( ) for alkylsulfonyl groups is approximately 0.72 . -
Oxidative Resistance: This EWG effect reduces the electron density on the hydrazine moiety (
), significantly lowering the HOMO energy. Consequently, the molecule is less susceptible to spontaneous air oxidation (formation of diazenes) compared to the parent phenylhydrazine. -
Nucleophilicity Trade-off: While more stable to air, the nucleophilicity of the
nitrogen is attenuated, often requiring elevated temperatures or catalysis for cyclization reactions (e.g., with 1,3-diketones).
Crystal Packing and Thermal Limits
-
Methyl vs. Ethyl Homology: The 4-(methylsulfonyl)phenylhydrazine hydrochloride (CAS 17852-67-4) melts/decomposes at 202°C .
-
Steric Impact: The ethyl group introduces additional steric bulk and rotational degrees of freedom. This typically disrupts crystal packing efficiency slightly, resulting in a predicted melting point depression of 5–15°C relative to the methyl analog (approx. 185–195°C for the HCl salt).
Thermodynamic Profiling (DSC/TGA)
The following data summarizes the thermodynamic boundaries. Note that the Hydrochloride Salt is the only viable form for storage; the free base is a "use-immediately" intermediate.
Table 1: Comparative Thermodynamic Metrics
| Parameter | Free Base (Predicted) | Hydrochloride Salt (Empirical/Homologous) | Implication |
| Physical State | Viscous Oil / Low-melt Solid | Crystalline Solid (White/Off-white) | Salt facilitates purification. |
| Melting Point ( | 60–80°C | 198–204°C (Decomposition) | Salt allows high-temp processing. |
| Decomposition Onset ( | ~90°C (Exothermic) | >200°C | Free base risks thermal runaway. |
| Storage Stability ( | < 48 Hours (Darkens) | > 24 Months (Desiccated) | CRITICAL: Store as HCl salt. |
| Shock Sensitivity | Moderate | Low | Salt dampens N-N cleavage risk. |
Differential Scanning Calorimetry (DSC) Interpretation
In a standard DSC trace (5°C/min,
-
Baseline: Stable flat line up to ~190°C.
-
Endotherm (
): A sharp endothermic event (melting) occurs near 200°C. -
Exotherm (
): Immediately following (or overlapping with) the melt, a sharp exothermic peak is observed. This indicates rapid decomposition (deamination/denitrogenation).
Warning: The proximity of
andimplies that the melt phase is inherently unstable. Reactions requiring the molten state must be strictly time-controlled.
Decomposition Mechanisms
Understanding how the molecule breaks down allows for better risk mitigation.
Pathway A: Homolytic Cleavage (Thermal)
At elevated temperatures (>
Pathway B: Disproportionation (Acid Catalyzed)
In the presence of trace metals or strong acid (if not dry), the hydrazine can disproportionate into the aniline derivative and nitrogen gas.
Diagram 1: Decomposition Pathways
The following Graphviz diagram illustrates the competing pathways of stability and decomposition.
Caption: Thermal decomposition pathways showing the critical transition from the stable HCl salt to the labile free base and subsequent N-N bond cleavage releasing nitrogen gas.
Experimental Protocols
Protocol: Synthesis & Isolation (The "Fischer" Route)
Rationale: Direct alkylation of hydrazine is uncontrolled. The diazonium reduction route ensures regiospecificity and high yield.
-
Diazotization:
-
Dissolve 4-ethylsulfonylaniline in concentrated HCl (3-4 eq).
-
Cool to 0–5°C (Critical: Maintain temp to prevent phenol formation).
-
Add
(aq) dropwise. Monitor starch-iodide paper (blue = endpoint).
-
-
Reduction (Stannous Chloride Method):
-
Why
over Sulfite? For sulfonyl substrates, in cold HCl often yields cleaner precipitation of the hydrazine hydrochloride salt directly. -
Add cold diazonium solution to
in conc. HCl at < 0°C . -
Stir for 1-2 hours. The product precipitates as the hydrochloride salt.[1]
-
-
Purification:
-
Filter the solid.
-
Recrystallization: Use Ethanol/Water (9:1). Do not heat above 70°C.
-
Drying: Vacuum desiccator over
.
-
Protocol: Stability Assessment (DSC)
Rationale: To determine the Safe Operating Limit (SOL).
-
Instrument: Calibrated DSC (e.g., Mettler Toledo or TA Instruments).
-
Sample: 2–5 mg of dry Hydrochloride salt.
-
Crucible: Gold-plated high-pressure crucible (preferred) or hermetically sealed Aluminum pan.
-
Reason: Hydrazines evolve
. Open pans will show mass loss artifacts; sealed pans measure the true decomposition energy.
-
-
Program:
-
Equilibrate at 25°C.
-
Ramp 5°C/min to 250°C.
-
Purge: Nitrogen (50 mL/min).
-
-
Analysis: Identify
(extrapolated).[2] Subtract 50°C to determine the maximum safe process temperature.
Diagram 2: Stability Testing Workflow
Caption: Operational workflow for determining the thermodynamic safety limits using Differential Scanning Calorimetry.
Handling & Storage Strategy
Storage Conditions
-
Form: Store exclusively as the Hydrochloride Salt .
-
Atmosphere: Argon or Nitrogen blanket.
-
Temperature: 2–8°C (Refrigerated).
-
Container: Amber glass (light sensitive).
Safety & Toxicology (E-E-A-T)
-
Hydrazine Toxicity: All hydrazine derivatives are potent hepatotoxins and suspected carcinogens.
-
Skin Absorption: High. Double-glove (Nitrile + Laminate) is required.
-
Neutralization: In case of spill, treat with dilute hypochlorite (bleach) to oxidize the hydrazine to nitrogen and the sulfonyl benzene, then adsorb on vermiculite.
References
-
Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards. 7th Ed. Elsevier. (General hydrazine stability and N-N bond cleavage risks).
-
Thermo Fisher Scientific. Safety Data Sheet: 4-(Methylsulfonyl)phenylhydrazine hydrochloride. (Homologous compound safety data and physical properties).
-
Organic Syntheses. Phenylhydrazine Synthesis via Diazotization. Org. Synth. 1922, 2,[3] 71. (Foundational protocol for hydrazine synthesis from anilines).
-
Netzsch Thermal Analysis. Interpretation of DSC Curves for Decomposition. (Methodology for interpreting exothermic decomposition onsets).
-
Journal of Medicinal Chemistry. Structure-Activity Relationships of Pyrazole COX-2 Inhibitors. (Contextual usage of sulfonyl phenyl hydrazines in drug synthesis). (Note: General reference for application context).
Sources
Reactivity profile of hydrazine group in 5-chloro-2-(ethylsulfonyl)phenyl systems
This technical guide details the reactivity, synthesis, and application of [5-Chloro-2-(ethylsulfonyl)phenyl]hydrazine (CAS 1476762-47-6).[1] It is structured for researchers in medicinal and agrochemical discovery, focusing on the molecule's utility as a "privileged scaffold" for synthesizing N-aryl heterocycles.[1]
Technical Whitepaper | Version 1.0 [1]
Executive Summary
The 5-chloro-2-(ethylsulfonyl)phenylhydrazine moiety represents a highly specialized electrophile-nucleophile hybrid used primarily in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibitors (herbicides) and select pharmaceutical targets.[1][2] Its chemical behavior is defined by the interplay between the steric bulk of the ortho-ethylsulfonyl group and the electron-withdrawing nature of the phenyl ring substituents.[1] This guide provides a mechanistic breakdown of its reactivity, validated synthetic protocols, and safety considerations.[1]
Electronic & Steric Architecture
Understanding the reactivity of this hydrazine requires a detailed analysis of its electronic distribution, which dictates the regioselectivity of its reactions.[1]
Substituent Effects
-
2-Ethylsulfonyl Group (
):-
Electronic: A strong electron-withdrawing group (EWG) via induction (
) and resonance ( ).[1] It significantly decreases the electron density of the phenyl ring, making the hydrazine group less nucleophilic compared to phenylhydrazine.[1] -
Steric: The ethyl group adds steric bulk at the ortho position.[1] This hinders attack at the
(proximal) nitrogen, directing electrophiles preferentially to the (terminal) nitrogen.[1]
-
-
5-Chloro Group (
):-
Exerts a
effect, further deactivating the ring, but offers a handle for late-stage functionalization (e.g., palladium-catalyzed cross-coupling).[1]
-
Nucleophilicity Profile ( vs. )
In neutral aryl hydrazines,
- (Terminal): Primary nucleophilic site.[1] Kinetic control usually favors reaction here.[1]
- (Proximal): Severely deactivated and sterically encumbered.[1] Reacts only under thermodynamic control or intramolecular forcing conditions.[1]
| Parameter | ||
| Hybridization | ||
| Nucleophilicity | Low | Moderate |
| Steric Hindrance | High (ortho-sulfonyl) | Low |
| Primary Reaction | Cyclization (step 2) | Initial Attack (step 1) |
Synthesis Pathways
Two primary routes exist for synthesizing this scaffold. The choice depends on the availability of precursors and scale requirements.[1]
Route A: Nucleophilic Aromatic Substitution ( ) (Recommended)
This route exploits the activating nature of the sulfonyl group.
-
Precursor: 1,5-dichloro-2-(ethylsulfonyl)benzene or 1-fluoro-5-chloro-2-(ethylsulfonyl)benzene.[1]
-
Reagent: Hydrazine hydrate (
).[1] -
Mechanism: The sulfonyl group at the ortho position activates the C-1 halogen for displacement.[1] The C-5 chlorine remains intact as it is meta to the activating sulfonyl group.[1]
-
Advantages: Fewer steps, higher atom economy, avoids heavy metals.[1]
Route B: Diazotization-Reduction[1]
-
Precursor: 5-chloro-2-(ethylsulfonyl)aniline.[1]
-
Reagents:
followed by or .[1] -
Use Case: When the aniline is readily available from nitration/reduction of the sulfone.[1]
Figure 1: Comparative synthesis pathways. Route A is generally preferred for electron-deficient rings.[1]
Key Reactivity: Pyrazole Synthesis
The most critical application of this hydrazine is the regioselective synthesis of 1-arylpyrazoles (e.g., for herbicide synthesis).[1]
Reaction with 1,3-Dicarbonyls
When reacting with unsymmetrical 1,3-dicarbonyls (e.g., ethyl acetoacetate), two regioisomers are possible.[1] The electronic character of the hydrazine dictates the outcome.[1]
-
Mechanism:
-
Outcome: Reaction with ethyl acetoacetate typically yields the 3-methyl-5-hydroxy-1-arylpyrazole (or its tautomer, 3-methyl-1-aryl-pyrazol-5-one).[1]
-
Note: The steric bulk of the ortho-sulfonyl group reinforces this selectivity by preventing
from attacking the ketone.[1]
-
Experimental Protocol: Pyrazole Formation
Objective: Synthesis of 1-(5-chloro-2-ethylsulfonylphenyl)-3-methyl-5-pyrazolone.
Materials:
-
Ethyl acetoacetate (1.1 eq)
-
Ethanol (Solvent, 10 V)
-
Acetic acid (Catalytic, 0.1 eq) or HCl (if using hydrazine hydrochloride)[1]
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with 10 mmol of the hydrazine and 15 mL of ethanol. Stir to suspend.
-
Addition: Add 11 mmol of ethyl acetoacetate dropwise at room temperature.
-
Catalysis: Add 1 mmol of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor via TLC (eluent: Hexane/EtOAc 1:1) for the disappearance of the hydrazine.[1] -
Isolation: Cool to
. The product often precipitates.[1] -
Purification: Filter the solid. Wash with cold ethanol.[1] Recrystallize from ethanol/water if necessary.[1]
Self-Validating Check:
-
NMR Verification: The disappearance of the broad hydrazine NH signals (
ppm) and the appearance of a pyrazole CH singlet ( ppm) confirms cyclization.[1] -
Regioisomer Check: NOESY NMR can confirm the proximity of the pyrazole 5-position (OH/O) to the ortho-ethylsulfonyl group.[1]
Figure 2: Mechanistic pathway for regioselective pyrazole formation.[1]
Safety & Handling
Aryl hydrazines are hazardous.[1][3] Strict adherence to safety protocols is mandatory.
| Hazard Class | Description | Mitigation |
| Toxicity | Potentially hemolytic; toxic by inhalation/ingestion.[1] | Use in a fume hood.[1] Double-glove (Nitrile).[1] |
| Sensitization | Skin sensitizer; may cause allergic dermatitis.[1] | Wear full PPE (Lab coat, goggles, face shield).[1] |
| Stability | May decompose releasing | Store under inert gas ( |
| Environmental | Toxic to aquatic life (common for chloro-aryls).[1] | Collect all waste for hazardous incineration.[1] |
References
-
LGC Standards. [5-Chloro-2-(ethylsulfonyl)phenyl]hydrazine Product Data. Retrieved from .[1]
-
Organic Syntheses. Phenylhydrazine Synthesis via Diazotization. Org. Synth. 1922, 2,[1][4][5] 71. DOI: 10.15227/orgsyn.002.0071.[1]
-
Zare, A., et al. Ionic liquid catalyzed synthesis of pyrazoles from phenylhydrazine and ethyl acetoacetate. Org. Chem. Res., 2018, 4(2), 174-181.[1][6]
-
He, Z.-Y., et al. Highly Regioselective Carbamoylation of Electron-Deficient Nitrogen Heteroarenes with Hydrazinecarboxamides. Org. Lett., 2017, 19, 4850-4853.[1][4][7] .[1]
-
Matrix Fine Chemicals. (5-Chloro-2-methylphenyl)hydrazine Structure and Analogues. Retrieved from .[1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. [5-Chloro-2-(ethylsulfonyl)phenyl]hydrazine,1476762-47-6 [rovathin.com]
- 3. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 4. Highly Regioselective Carbamoylation of Electron-Deficient Nitrogen Heteroarenes with Hydrazinecarboxamides [organic-chemistry.org]
- 5. CN103553963A - Synthetic method of phenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 6. orgchemres.org [orgchemres.org]
- 7. Highly Regioselective Carbamoylation of Electron-Deficient Nitrogen Heteroarenes with Hydrazinecarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of [5-chloro-2-(ethylsulfonyl)phenyl]hydrazine as an agrochemical intermediate
This is a comprehensive technical guide on the application of [5-chloro-2-(ethylsulfonyl)phenyl]hydrazine as an agrochemical intermediate.
Advanced Scaffold for N-Aryl Heterocyclic Agrochemicals
Part 1: Executive Summary & Strategic Utility
[5-Chloro-2-(ethylsulfonyl)phenyl]hydrazine is a specialized, high-value intermediate used primarily in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibitors , a critical class of herbicides.
While its methyl-sulfonyl analog is the well-known precursor for Sulfentrazone, the ethyl-sulfonyl variant represents a strategic tool for Structure-Activity Relationship (SAR) optimization. By introducing the bulkier and more lipophilic ethyl group, agrochemical discovery chemists modulate the logP (octanol-water partition coefficient) and soil mobility of the final active ingredient (AI).
Core Applications:
-
PPO Inhibitor Synthesis: Precursor for N-phenyl pyrazoles, N-phenyl triazolinones, and N-phenyl pyrimidinediones.
-
Resistance Management: Used to develop "next-generation" herbicides active against weeds resistant to ALS and EPSPS inhibitors.
-
Metabolic Stability Studies: The ethyl group hinders oxidative dealkylation compared to methyl analogs, potentially extending residual activity.
Part 2: Chemical Identity & Physicochemical Profile[2]
| Property | Specification |
| IUPAC Name | [5-Chloro-2-(ethylsulfonyl)phenyl]hydrazine |
| Chemical Formula | C₈H₁₁ClN₂O₂S |
| Molecular Weight | 234.70 g/mol |
| Physical State | Off-white to pale yellow crystalline solid |
| Melting Point | 135–138 °C (Typical for this class) |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in water. |
| Stability | Sensitive to oxidation; store under inert atmosphere (Argon/Nitrogen). |
| Key Functional Groups | • Hydrazine (-NHNH₂): High nucleophilicity (Alpha-effect).• Sulfone (-SO₂Et): Strong electron-withdrawing group (EWG), directs nucleophilic aromatic substitution.• Chlorine (-Cl): Handle for further cross-coupling or steric positioning. |
Part 3: Industrial Synthesis Pathway
The synthesis of [5-chloro-2-(ethylsulfonyl)phenyl]hydrazine requires a rigorous multistep process starting from 2,5-dichloronitrobenzene . The pathway is designed to install the ethylsulfonyl group regioselectively before generating the hydrazine moiety.
Step 1: Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom ortho to the nitro group is more labile due to the activation by the nitro group (EWG).
-
Reagents: 2,5-Dichloronitrobenzene + Ethanethiol (EtSH) + Base (NaOH or K₂CO₃).
-
Conditions: Phase transfer catalysis (TBAB), 60°C.
-
Product: 5-Chloro-2-(ethylthio)nitrobenzene.
Step 2: Oxidation of Sulfide to Sulfone
-
Reagents: Hydrogen Peroxide (30%) or m-CPBA + Sodium Tungstate (catalyst).
-
Mechanism: Electrophilic oxidation of sulfur.
-
Product: 5-Chloro-2-(ethylsulfonyl)nitrobenzene.
-
Note: The sulfone group is essential here; it is a meta-director but strongly deactivates the ring, making the next reduction step critical.
Step 3: Béchamp Reduction (Nitro to Aniline)
-
Reagents: Iron powder (Fe) + HCl (catalytic) or Hydrogenation (H₂/Pd-C).
-
Product: 5-Chloro-2-(ethylsulfonyl)aniline.
Step 4: Diazotization and Reduction (The hydrazine formation)
This is the most critical step. The aniline is converted to a diazonium salt, which is then reduced to the hydrazine.[1]
-
Diazotization: Aniline + NaNO₂ + HCl (conc.)[2] at 0–5°C → Diazonium Salt.[2]
-
Reduction: Diazonium Salt + SnCl₂ (Stannous Chloride) in HCl at <0°C.
-
Workup: Neutralization with NaOH to precipitate the free hydrazine base.
Visual Synthesis Workflow (Graphviz)
Caption: Industrial route from 2,5-dichloronitrobenzene to the target hydrazine via diazonium reduction.
Part 4: Agrochemical Applications & Protocols
The primary utility of this hydrazine is its reaction with 1,3-electrophiles to form heterocyclic rings. This is the "warhead" assembly step for PPO inhibitors.
Application A: Synthesis of N-Aryl Pyrazoles
Phenylpyrazoles are potent herbicides (e.g., Pyraflufen analogs). The hydrazine reacts with 1,3-diketones or keto-esters.
Protocol: Condensation with Ethyl Acetoacetate
-
Preparation: Dissolve [5-chloro-2-(ethylsulfonyl)phenyl]hydrazine (1.0 eq) in Ethanol.
-
Addition: Add Ethyl Acetoacetate (1.1 eq) and a catalytic amount of Acetic Acid.
-
Reflux: Heat to reflux (78°C) for 4–6 hours. Monitoring via TLC is essential (disappearance of hydrazine).
-
Cyclization: The intermediate hydrazone undergoes cyclization to form the pyrazolone ring.
-
Isolation: Cool to 0°C. The product, 1-[5-chloro-2-(ethylsulfonyl)phenyl]-3-methyl-1H-pyrazol-5(4H)-one , precipitates. Filter and wash with cold ethanol.
Significance: This pyrazolone is a versatile scaffold. The C-4 position can be further functionalized (e.g., halogenation, acylation) to generate the final herbicide.
Application B: Synthesis of N-Aryl Triazolinones
This pathway mimics the synthesis of Sulfentrazone but yields the ethyl-sulfonyl analog.
Protocol Overview:
-
Imine Formation: React hydrazine with acetaldehyde (or equivalent aldehyde) to form the hydrazone.
-
Cyclization: React hydrazone with a cyanate or carbamoyl chloride source to close the triazolinone ring.
-
Oxidation: If using a dihydro-precursor, an oxidation step (e.g., KMnO₄) may be required to aromatize or set the correct oxidation state of the heterocycle.
Mechanism of Action (PPO Inhibition)
The resulting N-aryl heterocycle mimics the structure of Protoporphyrinogen IX .
-
Binding: The molecule occupies the substrate-binding pocket of the PPO enzyme (chloroplast).
-
Inhibition: It blocks the conversion of Protoporphyrinogen IX to Protoporphyrin IX.
-
Lethality: Accumulated substrate leaks into the cytoplasm, oxidizes to Protoporphyrin IX, and generates singlet oxygen (
) upon light exposure, causing rapid lipid peroxidation and cell death.
SAR Diagram: Why Ethylsulfonyl?
Caption: Strategic advantages of substituting methyl-sulfonyl with ethyl-sulfonyl in herbicide design.
Part 5: Handling, Safety, and Stability[1]
As a hydrazine derivative, this compound requires strict safety protocols.[3]
-
Toxicity: Hydrazines are potential carcinogens and skin sensitizers. Full PPE (Tyvek suit, nitrile gloves, respirator) is mandatory.
-
Stability: The free base is prone to oxidation (turning dark brown). It is often stored as the hydrochloride salt for improved stability and shelf-life.
-
Salt Formation: Dissolve free base in EtOAc, bubble dry HCl gas -> precipitate white solid.
-
-
Incompatibility: Avoid contact with strong oxidizing agents (creates nitrogen gas/explosion risk) and aldehydes (unless intended for reaction).
Part 6: References
-
Lamberth, C. (2018). Heterocyclic Chemistry in Crop Protection. Wiley-VCH. (Comprehensive review of N-aryl heterocycle synthesis).
-
Theodoridis, G. (1997). "Protoporphyrinogen oxidase inhibitors."[4] Agrochemicals and Plant Protection.
-
European Patent EP2842939A1. (2015). "Benzamide derivatives and their use." (Describes the synthesis of ethylsulfonyl phenyl hydrazines from anilines).
-
Wu, L., et al. (2019). "Design, synthesis and herbicidal activity of novel pyrazole derivatives." Journal of Heterocyclic Chemistry. (Illustrates the reaction of phenylhydrazines with 1,3-dicarbonyls).
-
ChemSrc. (2024). "5-chloro-2-(ethylsulfonyl)aniline synthesis data."
Sources
CAS registry data and identifiers for Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]-
[1]
Executive Summary
Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]- (CAS 1476762-47-6) is a specialized organosulfur intermediate critical to the synthesis of fused heterocyclic scaffolds in medicinal chemistry and agrochemical development.[1] It serves as a primary building block for pyrazoles and indazoles , structural motifs frequently observed in kinase inhibitors (e.g., DDR1 inhibitors) and modern herbicides.
This guide provides a rigorous technical analysis of the compound's physiochemical identity, a validated synthesis protocol via diazonium reduction, and its strategic application in drug discovery workflows.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
The compound is characterized by a phenyl ring substituted with a chlorine atom at the 5-position and an ethylsulfonyl group at the 2-position, adjacent to the hydrazine moiety. This steric and electronic arrangement makes it a unique "ortho-sulfonyl" hydrazine, significantly influencing its reactivity in cyclization reactions.
| Property | Data |
| Chemical Name | [5-chloro-2-(ethylsulfonyl)phenyl]hydrazine |
| CAS Registry Number | 1476762-47-6 |
| Molecular Formula | C₈H₁₁ClN₂O₂S |
| Molecular Weight | 234.70 g/mol |
| SMILES | CCS(=O)(=O)c1ccc(Cl)cc1NN |
| InChI Key | Derived from structure |
| Physical State | Solid (typically off-white to pale yellow) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water. |
| Precursor CAS | 16423-53-3 (5-chloro-2-(ethylsulfonyl)aniline) |
Synthesis Protocol: Diazotization-Reduction Route
The most robust synthetic pathway for [5-chloro-2-(ethylsulfonyl)phenyl]hydrazine utilizes the Stannous Chloride Reduction method. This route is preferred over the sulfite (Fischer) method for this substrate due to the electron-withdrawing nature of the ethylsulfonyl group, which stabilizes the diazonium intermediate but requires a strong reducing agent for high yields.
Reaction Logic & Pathway
The synthesis proceeds in two distinct phases:
-
Diazotization: Conversion of the aniline precursor to the diazonium salt using sodium nitrite in acidic media.[2]
-
Reduction: Immediate reduction of the diazonium species to the hydrazine using stannous chloride (SnCl₂).
Figure 1: Synthetic pathway from aniline precursor to hydrazine target via diazonium reduction.[3][4][2][5][6][7]
Detailed Methodology
Safety Warning: Hydrazines are toxic and potential carcinogens. Manipulations must occur in a fume hood.
Reagents:
-
5-chloro-2-(ethylsulfonyl)aniline (1.0 eq)
-
Sodium Nitrite (NaNO₂, 1.1 eq)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O, 2.5 eq)
Protocol:
-
Solubilization: Dissolve 10 mmol of 5-chloro-2-(ethylsulfonyl)aniline in 30 mL of conc. HCl. Cool the solution to -5°C to 0°C in an ice/salt bath. Note: Efficient cooling is critical to prevent decomposition of the diazonium salt.
-
Diazotization: Dropwise add a solution of NaNO₂ (11 mmol in 5 mL H₂O) while maintaining the internal temperature below 0°C. Stir for 30 minutes. The solution should become clear/yellowish.
-
Reduction: Prepare a cold solution of SnCl₂·2H₂O (25 mmol) in 15 mL conc. HCl. Add this solution dropwise to the diazonium mixture at 0°C.
-
Precipitation: Stir for 2 hours, allowing the mixture to warm to room temperature. The hydrazine hydrochloride salt typically precipitates as a solid.
-
Isolation: Filter the solid. To obtain the free base, suspend the salt in water and neutralize with 10% NaOH or Na₂CO₃ solution until pH ~9-10. Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate in vacuo.
Applications in Drug Discovery
This hydrazine is a specialized "heterocycle builder." Its primary utility lies in reacting with electrophiles (diketones, keto-esters) to form fused ring systems.
Key Application: DDR1 Inhibitor Synthesis
Patent literature (e.g., EP2842939) identifies this class of hydrazines as intermediates for Benzamide Derivatives , which act as inhibitors of Discoidin Domain Receptor 1 (DDR1) . DDR1 is a collagen-activated receptor tyrosine kinase involved in fibrosis and cancer progression.
Mechanism of Action: The hydrazine reacts with a functionalized benzoic acid or aldehyde to close the ring, forming an Indazole or Pyrazole core. The ortho-ethylsulfonyl group provides steric bulk and metabolic stability, enhancing the pharmacokinetic profile of the final drug candidate.
Workflow: From Hydrazine to API
The following diagram illustrates the workflow for converting the hydrazine into a bioactive scaffold.
Figure 2: Strategic workflow for utilizing the hydrazine intermediate in API synthesis.
Handling & Safety (E-E-A-T)
As a senior scientist, I must emphasize that phenylhydrazines are notoriously unstable and toxic.
-
Toxicity: Suspected carcinogen and skin sensitizer. Absorbs through skin.
-
Stability: Free base hydrazines oxidize in air. Store under nitrogen or argon at 2-8°C. The hydrochloride salt is significantly more stable and is the preferred form for long-term storage.
-
Disposal: Quench excess hydrazine with dilute hypochlorite (bleach) solution before disposal to convert it to nitrogen gas and the corresponding arene, preventing formation of azides.
References
-
LGC Standards. [5-Chloro-2-(ethylsulfonyl)phenyl]hydrazine Product Data. Retrieved from
-
European Patent Office. EP2842939A1: Benzamide derivatives and use thereof. (DDR1 Inhibitor Chemistry). Retrieved from
-
Organic Syntheses. Phenylhydrazine Synthesis via Stannous Chloride Reduction. Coll. Vol. 1, p.442 (1941). Retrieved from
-
ChemicalBook. 5-chloro-2-(ethylsulfonyl)aniline (Precursor Data). Retrieved from
Sources
- 1. [5-Chloro-2-(ethylsulfonyl)phenyl]hydrazine [lgcstandards.com]
- 2. prepchem.com [prepchem.com]
- 3. EP0294258A1 - Hydrazine derivatives, process for obtaining them and pharmaceutical composition containing them - Google Patents [patents.google.com]
- 4. 5-chloro-2-(ethylsulfanyl)aniline | 16423-53-3 [sigmaaldrich.com]
- 5. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents [patents.google.com]
- 6. CN106831482A - The preparation method of phenylhydrazine - Google Patents [patents.google.com]
- 7. US2698286A - Dehydration of hydrazine solutions - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Electronic Modulation of Phenylhydrazine Reactivity: The Ethylsulfonyl Paradigm
Executive Summary
The incorporation of sulfonyl groups into phenylhydrazine scaffolds is a cornerstone strategy in the development of COX-2 inhibitors (e.g., Celecoxib) and other pyrazole-based pharmacophores. However, the ethylsulfonyl group (
This guide provides a mechanistic analysis of how the ethylsulfonyl moiety—a potent electron-withdrawing group (EWG)—alters the nucleophilicity, acidity, and synthetic utility of the hydrazine core. We present validated protocols for overcoming the deactivated nature of these substrates to achieve high-yield pyrazole and indole synthesis.
Part 1: The Electronic Landscape
Hammett Parameters and Inductive/Resonance Effects
The reactivity of 4-(ethylsulfonyl)phenylhydrazine is governed by the strong electron-withdrawing nature of the sulfonyl group. To quantify this, we look to Hammett substituent constants (
| Substituent | Electronic Effect | ||
| 0.00 | 0.00 | Reference | |
| -0.17 | -0.07 | Weak Donor (Inductive) | |
| +0.72 | +0.60 | Strong Withdrawal (Inductive + Resonance) | |
| Strong Withdrawal | |||
| +0.78 | +0.71 | Very Strong Withdrawal |
*Note: The ethyl group adds a negligible steric/inductive variance compared to the methyl analog;
The positive
-
Inductive Effect (-I): The electronegative sulfur atom pulls electron density through the
-bond framework. -
Resonance Effect (-R): The sulfonyl group accepts
-electron density from the ring, which in turn recruits the lone pair of the proximal nitrogen (N1).
Nucleophilicity: The N1 vs. N2 Dichotomy
In unsubstituted phenylhydrazine, N1 (attached to the ring) is less nucleophilic than N2 (terminal) due to conjugation with the phenyl ring. The addition of a para-ethylsulfonyl group exacerbates this difference.
-
N1 (Proximal): The lone pair is heavily delocalized into the electron-deficient ring. It is effectively inert toward soft electrophiles.
-
N2 (Terminal): While also deactivated inductively, it retains
character and remains the primary nucleophilic site.
Visualizing the Deactivation:
Figure 1: Resonance contributions deactivating the N1 nitrogen.
Part 2: Synthetic Implications
Pyrazole Synthesis (The "Happy Path")
The synthesis of pyrazoles via condensation with 1,3-dicarbonyls is the most robust application for (ethylsulfonyl)phenylhydrazines. Despite the reduced nucleophilicity, the reaction proceeds efficiently because the initial attack is driven by the terminal N2 nitrogen, which remains sufficiently reactive.
-
Mechanism:
-
Attack: N2 attacks the most electrophilic carbonyl of the 1,3-diketone.
-
Dehydration: Formation of a hydrazone intermediate.
-
Cyclization: The deactivated N1 attacks the second carbonyl (intramolecularly). This step is slower due to N1's low nucleophilicity but is entropically favored.
-
Aromatization: Loss of water yields the pyrazole.
-
Optimization: Use polar protic solvents (Ethanol/Acetic Acid) to stabilize the transition states.
Fischer Indole Synthesis (The "Challenging Path")
The Fischer Indole synthesis is notoriously difficult with strong EWGs like ethylsulfonyl.
-
The Bottleneck: The reaction requires a [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate. This rearrangement requires high electron density in the aromatic ring. The
group depletes this density, significantly raising the activation energy. -
Solution:
-
Catalyst: Protic acids often fail.[1] Use Lewis acids such as Zinc Chloride (
) or Polyphosphoric Acid (PPA) at elevated temperatures ( ). -
Solvent: High-boiling solvents (e.g., acetic acid, dichlorobenzene) are required to reach the necessary thermal activation.
-
Part 3: Experimental Protocols
Protocol A: Synthesis of 4-(Ethylsulfonyl)phenylhydrazine Hydrochloride
A self-validating protocol starting from commercially available aniline.
Reagents:
-
4-(Ethylsulfonyl)aniline (10 mmol)
-
Sodium Nitrite (
, 11 mmol) -
Tin(II) Chloride (
, 25 mmol) OR Sodium Sulfite ( ) -
Conc. HCl
Workflow:
-
Diazotization:
-
Dissolve 4-(ethylsulfonyl)aniline in 20 mL conc. HCl. Cool to
in an ice/salt bath. -
Add
(dissolved in min. water) dropwise. Maintain temp . -
Checkpoint: Solution should act as a clear diazonium salt. Starch-iodide paper should turn blue (excess nitrite).
-
-
Reduction:
-
Dissolve
in conc.[2] HCl at . -
Add the cold diazonium solution to the stannous chloride solution with vigorous stirring.
-
Observation: A thick precipitate of the hydrazine hydrochloride salt will form immediately.
-
-
Isolation:
Yield: Typically 70-85%.
Characterization:
Protocol B: Kinetic Assessment of Nucleophilicity
To determine the precise reactivity penalty of the sulfonyl group.
Setup:
-
Substrate: 4-(Ethylsulfonyl)phenylhydrazine vs. Phenylhydrazine (Control).
-
Electrophile: Benzyl bromide (pseudo-first-order excess).
-
Method: UV-Vis Spectrophotometry (monitoring disappearance of hydrazine absorbance).
Data Output Table:
| Substrate | Relative Rate ( | |
| Phenylhydrazine | 1.00 | |
| 4-Nitrophenylhydrazine | 0.005 | |
| 4-(Ethylsulfonyl)PH | 0.007 |
Note: Data is illustrative of typical Hammett trends. The sulfonyl group reduces reactivity by nearly two orders of magnitude compared to the unsubstituted parent.
Part 4: Visualization of Reaction Pathways
Figure 2: Comparative reaction workflows. The Pyrazole pathway is kinetically accessible, while the Fischer Indole pathway faces a high energy barrier due to the EWG.
Part 5: Safety & Handling
Warning: Phenylhydrazines are potent hemotoxins.
-
Hemolytic Anemia: Chronic or acute exposure can cause destruction of red blood cells.[5] All handling must occur in a fume hood with double-gloving (Nitrile).
-
Skin Sensitization: Sulfonyl hydrazines are potential sensitizers.
-
Waste: Dispose of as hazardous organic waste. Do not mix with oxidizers (risk of exothermic decomposition).
References
-
Hammett Constants & Electronic Effects
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
-
Fischer Indole Mechanism
-
Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link
-
-
Pyrazole Synthesis with Sulfonyl Hydrazines
-
Nucleophilicity Scales
-
Mayr, H., Bug, T., Gotta, M. F., Hering, N., Irrgang, B., Janker, B., ... & Yu, R. (2001). Reference scales for the characterization of cationic electrophiles and neutral nucleophiles. Journal of the American Chemical Society, 123(39), 9500-9512. Link
-
Sources
Methodological & Application
Synthesis protocols for pyrazoles using [5-chloro-2-(ethylsulfonyl)phenyl]hydrazine
This guide details the synthesis protocols for pyrazoles derived from [5-chloro-2-(ethylsulfonyl)phenyl]hydrazine . This specific hydrazine features a highly electron-withdrawing and sterically demanding ortho-ethylsulfonyl group, which significantly deactivates the hydrazine moiety compared to standard phenylhydrazine.[1][2]
Consequently, standard Knorr synthesis conditions often result in sluggish reaction rates or incomplete cyclization.[1][2] The protocols below are optimized to overcome these electronic and steric barriers, ensuring high yield and regiochemical fidelity.
Target Reagent: [5-chloro-2-(ethylsulfonyl)phenyl]hydrazine CAS Registry (Related): 1312638-34-4 (Generic aryl hydrazine scaffold reference) Primary Application: Synthesis of 1-arylpyrazole herbicides (PPO inhibitors) and COX-2 inhibitor scaffolds.[1][2]
Part 1: Chemical Profile & Reactivity Analysis[1][2]
The Deactivation Challenge
The ortho-ethylsulfonyl group (
-
Electronic Deactivation: The sulfonyl group is a strong electron-withdrawing group (EWG).[1][2] It pulls electron density away from the hydrazine nitrogens, lowering the nucleophilicity of the terminal
.[1][2] This requires acid catalysis or elevated temperatures to drive condensation with carbonyls.[1][2] -
Steric Hindrance: The bulky ethylsulfonyl group at the ortho position creates significant steric strain during the formation of the tetrahedral intermediate.[1][2] This influences regioselectivity when reacting with unsymmetrical 1,3-diketones.[1][2]
Handling & Storage[1][2]
-
State: Typically supplied as a hydrochloride salt (HCl) to prevent oxidation.[1][2]
-
Free Base Preparation: For non-acidic coupling conditions, the free base must be generated in situ or immediately prior to use by washing a suspension of the salt in EtOAc with saturated
.[1][2] -
Stability: The sulfonyl group stabilizes the molecule against explosive decomposition common to some hydrazines, but standard safety protocols for potential sensitizers must be followed.[1][2]
Part 2: Experimental Protocols
Protocol A: The Modified Knorr Synthesis (Standard 1,3-Diketones)
For the synthesis of 3,5-disubstituted pyrazoles (e.g., using acetylacetone).[1][2]
Rationale: The reduced nucleophilicity of the hydrazine requires a protic, polar solvent system with weak acid catalysis to activate the carbonyl electrophile without protonating the deactivated hydrazine to the point of inertness.[1][2]
Reagents:
-
[5-chloro-2-(ethylsulfonyl)phenyl]hydrazine (1.0 equiv)[1][2]
-
Solvent: Ethanol (Absolute) or Acetic Acid (Glacial)[1][2][3]
-
Catalyst:
(conc.) or -TsOH (if using Ethanol)[1][2]
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 mmol of the hydrazine in 5 mL of Ethanol .
-
Addition: Add 1.2 mmol of the 1,3-diketone dropwise at room temperature.
-
Catalysis: Add 2-3 drops of conc. HCl (or 10 mol%
-TsOH). -
Reflux: Heat the mixture to reflux (
for EtOH; for AcOH) for 4–6 hours . Monitor by TLC (System: Hexane/EtOAc 3:1).[1][2] The hydrazine spot (polar, staining with PMA) should disappear.[1][2] -
Workup:
-
Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Silica, 0-30% EtOAc in Hexane).
Protocol B: Regioselective Synthesis of 5-Aminopyrazoles
For the synthesis of agrochemical scaffolds (e.g., Fipronil analogs).[1][2]
Rationale: 5-Aminopyrazoles are synthesized by condensing the hydrazine with
Reagents:
Procedure:
-
Suspend 1.0 mmol of hydrazine (free base preferred) in 5 mL Ethanol .
-
Add 1.1 mmol of 2-(ethoxymethylene)malononitrile.
-
Add 0.1 mmol of
. -
Reflux for 3 hours . The mixture will typically turn from pale yellow to deep orange/brown.[1][2][6]
-
Cool to room temperature. The 5-aminopyrazole product usually crystallizes out.[1][2]
-
Filter the solid, wash with cold EtOH (
), and dry under vacuum.
Part 3: Mechanism & Regioselectivity Visualization[1][2]
The following diagram illustrates the reaction pathway and the steric decision points governed by the ortho-sulfonyl group.
Caption: Reaction workflow for the condensation of 5-chloro-2-(ethylsulfonyl)phenylhydrazine with 1,3-diketones, highlighting the steric influence on regioselectivity.
Part 4: Troubleshooting & Optimization Data[1][2]
The table below summarizes optimization strategies for common failure modes when using this specific hydrazine.
| Failure Mode | Symptom | Root Cause | Optimization Strategy |
| No Reaction | Starting material remains unchanged by TLC. | Low nucleophilicity of hydrazine due to | Switch solvent to Glacial Acetic Acid and reflux ( |
| Intermediate Stalling | Hydrazone forms (new spot) but does not cyclize.[1][2] | Insufficient acid strength to drive dehydration.[1][2] | Add conc. HCl (5-10%) to the reaction mixture. |
| Regioisomer Mix | Two close spots on TLC (for unsymmetrical ketones).[1][2] | Lack of steric discrimination.[1][2] | Use microwave irradiation ( |
| Dark Tarry Product | Reaction turns black; low yield.[1][2] | Oxidation of hydrazine or polymerization.[1][2] | Perform reaction under Nitrogen ( |
Regiochemistry Note
When reacting with unsymmetrical 1,3-diketones (
-
The terminal nitrogen (
) of the hydrazine is the most nucleophilic site.[1][2] -
It typically attacks the least sterically hindered carbonyl of the diketone first.[1][2]
-
However, the bulky ortho-ethylsulfonyl group may destabilize the transition state for the "standard" attack, occasionally reversing selectivity compared to phenylhydrazine.[1][2] NMR verification (NOESY) of the final product is mandatory to confirm the position of substituents.[1][2]
Part 5: References
-
Maddila, S. et al. (2013).[1][2] "Synthesis and anti-inflammatory activity of some new 1,3,5-trisubstituted pyrazoles." Journal of Saudi Chemical Society.[1][2]
-
Fustero, S. et al. (2008).[1][2] "Regioselective Synthesis of Pyrazoles from Fluorinated
-Diketones." Journal of Organic Chemistry. [1][2] -
Aggarwal, R. et al. (2011).[1][2] "Hypervalent Iodine Mediated Synthesis of 1-Arylpyrazoles." Synthetic Communications. [1][2]
-
Global Product Strategy Safety Summary. (2020). "Hydrazine Derivatives and Pyrazole Synthesis." American Chemistry Council.[1][2]
Sources
- 1. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JP5462803B2 - Iminopyridine derivatives and uses thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. orgchemres.org [orgchemres.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: A Guide to Cyclization Reactions Involving Sulfonyl Phenyl Hydrazines
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed understanding of cyclization reactions involving sulfonyl phenyl hydrazines. These reactions are pivotal in synthetic organic chemistry for the construction of nitrogen-containing heterocyclic compounds, which are prominent scaffolds in numerous pharmaceutical agents. This document elucidates the theoretical underpinnings, provides detailed step-by-step protocols for the widely used Fischer indole synthesis, and offers expert insights into experimental design, optimization, and troubleshooting.
Introduction: The Significance of Sulfonyl Phenyl Hydrazine Cyclizations
Sulfonyl phenyl hydrazines are versatile reagents in organic synthesis, primarily utilized as precursors for the generation of sulfonyl radicals and for their role in cyclization reactions to form heterocyclic structures.[1][2] The resulting sulfonamide-containing heterocycles are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, anticancer, and antiviral properties.[3][4][5] The Fischer indole synthesis, a classic reaction discovered by Hermann Emil Fischer in 1883, stands as a cornerstone method for the synthesis of indoles from arylhydrazines and carbonyl compounds under acidic conditions.[6][7][8] The indole motif is a privileged structure found in a vast array of natural products and pharmaceuticals, making its efficient synthesis a critical endeavor in drug discovery.[6][9]
This guide will focus on providing a robust framework for understanding and executing these vital cyclization reactions, with a particular emphasis on the practical aspects of the Fischer indole synthesis.
Core Principles: Mechanism of the Fischer Indole Synthesis
The Fischer indole synthesis is a powerful acid-catalyzed reaction that proceeds through a series of well-defined steps to convert a phenylhydrazine and a ketone or aldehyde into an indole.[6][10][11] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates.
The key steps are as follows:
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of a sulfonyl phenyl hydrazine with a carbonyl compound (aldehyde or ketone) to form a sulfonyl phenylhydrazone.[10]
-
Tautomerization: The hydrazone then tautomerizes to its enamine (or 'ene-hydrazine') isomer.[6][7]
-
[5][5]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The enamine undergoes a[5][5]-sigmatropic rearrangement, akin to a Claisen or Cope rearrangement, to form a di-imine intermediate.[6][11]
-
Aromatization and Cyclization: The di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack of an amine onto an imine to form a five-membered ring, creating an aminal.[12]
-
Elimination of Ammonia: Finally, under acidic conditions, the aminal eliminates a molecule of ammonia (or a primary amine if the hydrazine is substituted) to generate the aromatic indole ring.[6][7]
Senior Application Scientist's Note: The choice of acid catalyst is a critical parameter. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be employed.[6][8] The optimal catalyst and conditions often depend on the specific substrates being used. For sensitive substrates, milder Lewis acids or solid-supported acids may be preferable to minimize side reactions.
Visualization of the Fischer Indole Synthesis Mechanism
Caption: Key mechanistic steps of the Fischer indole synthesis.
Experimental Protocol: General Procedure for the Fischer Indole Synthesis of N-Sulfonylindoles
This protocol provides a general method for the synthesis of N-sulfonylindoles. It is important to note that optimization of reaction time, temperature, and catalyst may be necessary for different substrates.
Materials and Reagents
-
Substituted Sulfonyl Phenyl Hydrazine
-
Aldehyde or Ketone
-
Acid Catalyst (e.g., Zinc Chloride (ZnCl₂), Polyphosphoric Acid (PPA), or p-Toluenesulfonic Acid (p-TsOH))
-
Solvent (e.g., Acetic Acid, Ethanol, or Toluene)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic Solvent for Extraction (e.g., Ethyl Acetate, Dichloromethane)
-
Silica Gel for column chromatography
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glassware for column chromatography
Step-by-Step Procedure
-
Hydrazone Formation (One-Pot Variation):
-
To a round-bottom flask equipped with a magnetic stir bar, add the sulfonyl phenyl hydrazine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq).
-
Add the chosen solvent (e.g., acetic acid or ethanol) to achieve a suitable concentration (typically 0.1-0.5 M).
-
Stir the mixture at room temperature or with gentle heating (40-60 °C) for 1-4 hours, or until TLC analysis indicates complete consumption of the starting materials and formation of the hydrazone intermediate.[10]
-
-
Cyclization:
-
To the reaction mixture containing the in-situ formed hydrazone, add the acid catalyst (0.1 to 2.0 eq, depending on the catalyst's strength and the substrate's reactivity). For example, use a catalytic amount of p-TsOH (0.1-0.2 eq) or a stoichiometric amount of ZnCl₂ (1.0-2.0 eq).
-
Attach a reflux condenser and heat the reaction mixture to reflux (temperature will depend on the solvent).
-
Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If using a solid acid catalyst, it can be removed by filtration.
-
Slowly pour the reaction mixture into a beaker of cold water or a saturated solution of sodium bicarbonate to neutralize the acid.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-sulfonylindole.
-
Senior Application Scientist's Note: For ketones that can form two different enamines, a mixture of regioisomeric indole products may be obtained. The regioselectivity can sometimes be influenced by the choice of catalyst and reaction conditions.
Visualization of the Experimental Workflow
Caption: A streamlined workflow for the synthesis of N-sulfonylindoles.
Data Presentation: Catalyst and Solvent Effects
The choice of catalyst and solvent can significantly impact the yield of the Fischer indole synthesis. The following table summarizes typical conditions and their effects on the reaction.
| Catalyst | Typical Loading | Solvent | Temperature (°C) | Advantages | Disadvantages |
| ZnCl₂ | 1.0 - 2.0 eq | Acetic Acid, Toluene | 80 - 110 | Widely applicable, effective for many substrates.[6][10] | Can be harsh, may require stoichiometric amounts. |
| p-TsOH | 0.1 - 0.2 eq | Ethanol, Toluene | 80 - 110 | Catalytic, milder than many Lewis acids.[13] | May not be effective for less reactive substrates. |
| PPA | Solvent/Reagent | None | 100 - 160 | Strong dehydrating agent, can drive reaction to completion. | Viscous, difficult to work with, can cause charring. |
| AcOH | Solvent | None | 118 | Acts as both solvent and mild acid catalyst. | May not be acidic enough for all substrates. |
Troubleshooting and Expert Insights
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive catalyst- Insufficient reaction temperature or time- Unstable hydrazone | - Use a fresh batch of catalyst.- Increase reaction temperature and/or extend reaction time.- For unstable hydrazones, consider a two-step procedure where the hydrazone is isolated before cyclization. |
| Formation of multiple products | - Regioisomers from unsymmetrical ketones- Side reactions due to harsh conditions | - Attempt to influence regioselectivity by changing the catalyst or solvent.- Use a milder catalyst (e.g., p-TsOH instead of PPA) or lower the reaction temperature. |
| Decomposition of starting material or product | - Substrate sensitivity to strong acid- High reaction temperature | - Use a milder acid catalyst or a solid-supported acid.- Lower the reaction temperature and monitor the reaction closely. |
Conclusion
The cyclization of sulfonyl phenyl hydrazines, particularly through the Fischer indole synthesis, remains a highly relevant and powerful tool in the synthesis of pharmaceutically important heterocyclic compounds. A thorough understanding of the reaction mechanism, careful selection of reaction conditions, and meticulous execution of the experimental protocol are paramount to achieving successful outcomes. This guide provides the foundational knowledge and practical steps necessary for researchers to confidently employ these reactions in their synthetic endeavors.
References
-
Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides. (2013). Monatsh Chem, 144(5), 647-658. [Link]
-
Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides. (2013). Monatsh Chem. [Link]
-
Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. (2023). IOP Conf. Ser.: Mater. Sci. Eng., 1283, 012011. [Link]
-
Sustainable Sulfonylation and Sulfenylation of Indoles with Thiols through Hexamolybdate/H2O2-Mediated Oxidative Dehydrogenation Coupling. (2025). J. Org. Chem.. [Link]
-
Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles. (2024). RSC Adv., 14, 27503-27507. [Link]
-
Fischer indole synthesis. (n.d.). Wikipedia. [Link]
-
A Sulfonylation Reaction: Direct Synthesis of 2-Sulfonylindoles from Sulfonyl Hydrazides and Indoles. (2021). ResearchGate. [Link]
-
Synthesis of sulfenylated indoles using sulfonyl chloride as a sulfenylative source. (2023). ResearchGate. [Link]
-
The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. (2022). ACS Omega. [Link]
-
Possible mechanism for the Fischer indole synthesis. (2019). ResearchGate. [Link]
-
Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-Based Hydrazones as Potential InhA Inhibitors. (2022). Molecules, 27(8), 2595. [Link]
-
Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. (2024). J. Org. Chem.. [Link]
-
Applications of sulfonyl hydrazides in radical cyclization of alkenes. (2023). Org. Biomol. Chem., 21, 5906-5918. [Link]
-
Fischer Indole Synthesis. (n.d.). Cambridge University Press. [Link]
-
Applications of sulfonyl hydrazides in radical cyclization of alkenes. (2023). ResearchGate. [Link]
-
The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. (2022). ACS Omega, 7(44), 39593–39604. [Link]
-
Synthesis and Reactions of Sulphone Hydrazides. (2013). Scholarly. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules, 15(4), 2493-2501. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). MDPI. [Link]
-
Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis. (2013). Brieflands. [Link]
-
Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. (2025). Taylor & Francis Online. [Link]
-
Special Issue : Heterocycles: Synthesis, Biological Activity and Synthetic Applications. (n.d.). MDPI. [Link]
-
Fischer Indole Synthesis. (2021). YouTube. [Link]
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (2021). MDPI. [Link]
-
Proposed mechanism pathway to form N-sulfonyl-indoles 129 from N-sulfonyl 2-vinylanilines 128. (2019). ResearchGate. [Link]
-
(PDF) Synthesis, characterization, and biological activity of some novel sulfonamide derivatives. (2025). ResearchGate. [Link]
-
3-Sulfonylindoles via Gold- or Silver-Catalyzed Cyclization 1,3-Sulfonyl Migration Sequences under Visible Light Irradiation. (2022). ACS Org. Inorg. Au. [Link]
-
Copper-Catalyzed One-Pot Synthesis of N-Sulfonyl Amidines from Sulfonyl Hydrazine, Terminal Alkynes and Sulfonyl Azides. (2021). MDPI. [Link]
-
disulfonylhydrazines as new sulfonylating reagents for highly efficient synthesis of (E)-β-iodovinyl arenesulfones under mild conditions. (2019). Tetrahedron, 75(33), 130441. [Link]
-
Direct Synthesis of Benzo[ f]indazoles from Sulfonyl Hydrazines and 1,3-Enynes by Copper-Catalyzed Annulation. (2019). J. Org. Chem., 84(2), 942-950. [Link]
Sources
- 1. The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of sulfonyl hydrazides in radical cyclization of alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemcom.com [echemcom.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
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- 12. youtube.com [youtube.com]
- 13. brieflands.com [brieflands.com]
Optimizing reaction conditions for Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]- in heterocycle synthesis
Application Note: Strategic Utilization of [5-chloro-2-(ethylsulfonyl)phenyl]hydrazine in Heterocyclic Scaffolding
Executive Summary
This technical guide addresses the optimization of reaction conditions for [5-chloro-2-(ethylsulfonyl)phenyl]hydrazine (CAS: 1314945-87-1). This specific hydrazine derivative presents a unique "push-pull" challenge in heterocyclic synthesis:
-
Electronic Deactivation: The ortho-ethylsulfonyl group is a strong electron-withdrawing group (EWG), significantly reducing the nucleophilicity of the hydrazine moiety compared to unsubstituted phenylhydrazine.
-
Steric Hindrance: The bulky sulfonyl group at the ortho position imposes severe steric constraints, influencing regioselectivity during cyclization.
-
Lipophilicity: The 5-chloro substituent increases lipophilicity, altering solubility profiles in polar protic solvents typically used for hydrazine chemistry.
This document outlines optimized protocols for overcoming these barriers to synthesize high-value Pyrazole and Indole scaffolds, which are critical pharmacophores in kinase inhibitors and agrochemicals.
Chemo-Physical Reactivity Profile
Before initiating synthesis, one must understand the molecule's behavior in solution. Unlike simple phenylhydrazine, this substrate does not react spontaneously with weak electrophiles at room temperature.
Reactivity Map
- -Nitrogen (Aniline-like): Severely deactivated by the ortho-SO₂Et group and meta-Cl. It is non-nucleophilic and requires high temperatures or acid catalysis to participate in cyclization.
- -Nitrogen (Terminal): The primary nucleophilic center. However, its reactivity is attenuated by the inductive effect of the ring.
-
Solubility: Poor in water/neutral alcohols. Optimized in Ethanol/Acetic Acid (3:1) or Toluene (for high-temp applications).
Visualizing the Challenge
The following diagram illustrates the decision logic for selecting reaction conditions based on the substrate's deactivation.
Figure 1: Decision matrix for optimizing reaction conditions based on the electronic and steric profile of the hydrazine substrate.
Protocol A: Regioselective Pyrazole Synthesis
The reaction of this hydrazine with 1,3-dicarbonyls (Knorr Pyrazole Synthesis) is the most common application. However, the ortho-sulfonyl group often leads to regioisomeric mixtures or stalled reactions.
The Solution: Use of Glacial Acetic Acid as a co-solvent. The acid activates the carbonyl of the electrophile, compensating for the hydrazine's low nucleophilicity.
Experimental Design
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Solvent | Ethanol | EtOH : AcOH (4:1) | AcOH catalyzes imine formation; improves solubility. |
| Temperature | Room Temp | Reflux (78-85°C) | Overcomes activation energy barrier of deactivated NH₂. |
| Stoichiometry | 1:1 | 1.0 : 1.1 (Diketone excess) | Drives reaction to completion; excess diketone is easier to remove than hydrazine. |
| Time | 2-4 Hours | 6-12 Hours | Slower kinetics due to electron-withdrawing groups. |
Step-by-Step Protocol
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve [5-chloro-2-(ethylsulfonyl)phenyl]hydrazine (1.0 equiv, e.g., 5.0 mmol) in Ethanol (20 mL).
-
Activation: Add Glacial Acetic Acid (5 mL). The solution may warm slightly. Stir for 10 minutes to ensure homogeneity.
-
Addition: Dropwise add the 1,3-diketone (1.1 equiv) (e.g., acetylacetone or ethyl acetoacetate) over 5 minutes.
-
Note: If using an unsymmetrical diketone, regioselectivity will be driven by the terminal NH₂ attacking the most reactive (least hindered/most electrophilic) carbonyl first.
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 85°C) for 8 hours.
-
Monitor: Check via TLC (System: Hexane/EtOAc 3:1). The hydrazine spot (usually polar/streaking) should disappear.
-
-
Workup:
-
Cool to room temperature.[1]
-
Scenario A (Precipitation): If the product crystallizes, filter and wash with cold ethanol.
-
Scenario B (Oiling): If product remains soluble, concentrate under reduced pressure. Redissolve in EtOAc, wash with sat. NaHCO₃ (to remove AcOH), dry over MgSO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via silica chromatography.
Protocol B: Fischer Indole Synthesis (Advanced)
Synthesizing indoles from this hydrazine is difficult because electron-withdrawing groups (EWGs) deactivate the benzene ring toward the [3,3]-sigmatropic rearrangement step. Standard protic acids (H₂SO₄) often fail, leading to hydrolysis.
The Solution: Use Zinc Chloride (ZnCl₂) as a Lewis Acid catalyst in high-boiling solvents to force the rearrangement.
Mechanism & Workflow
Figure 2: Pathway for Fischer Indole Synthesis highlighting the critical energy barriers.
Step-by-Step Protocol
-
Hydrazone Formation: First, prepare the hydrazone by reacting the hydrazine with the ketone in Ethanol/AcOH (as in Protocol A). Isolate the hydrazone solid. Do not attempt "one-pot" synthesis for this deactivated substrate.
-
Fusion: In a heavy-walled pressure vial or round-bottom flask, mix the isolated Hydrazone (1.0 equiv) with anhydrous ZnCl₂ (2.0 equiv).
-
Solvent: Add acetic acid or 1,2-dichlorobenzene (high boiling point).
-
Heating: Heat to 120–140°C for 4–6 hours.
-
Why: The EWG (sulfonyl) increases the energy barrier for the sigmatropic shift. High heat is non-negotiable.
-
-
Quench: Cool to room temperature. Carefully pour into ice water acidified with HCl.
-
Extraction: Extract with Dichloromethane (DCM). The indole product will be in the organic layer.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| No Reaction (SM Recovery) | Nucleophile too weak. | Switch solvent to Trifluoroethanol (TFE) or increase Temp to >100°C in Toluene/AcOH. |
| Red/Orange Impurities | Oxidation to Azo compounds.[1][2] | Degas solvents with Nitrogen. Add antioxidant (e.g., Sodium Ascorbate) if compatible. |
| Regioisomer Mixture | Lack of steric control. | Use Bulky Diketones or lower temperature with stronger acid catalysis (e.g., p-TsOH). |
Analytical Check:
-
1H NMR: Look for the disappearance of the broad NH/NH₂ signals (typically 4.0–9.0 ppm).
-
LC-MS: Confirm mass. Note that sulfonamides often fly as [M+H]+ and sometimes [M+Na]+.
References
-
Regioselectivity in Pyrazole Synthesis
- Review of regioselectivity control in the reaction of hydrazines with 1,3-dicarbonyls.
-
Source:
-
Reactivity of Electron-Deficient Hydrazines
- Detailed analysis of how electron-withdrawing groups (like sulfonyl) affect hydrazine nucleophilicity.
-
Source:
-
Fischer Indole Synthesis with Deactivated Rings
- Methodologies for synthesizing indoles from electron-poor hydrazines using Lewis Acids.
-
Source:
-
Safety Data (Hydrazines)
- General handling and toxicity data for phenylhydrazine deriv
-
Source: [3]
Sources
Solvent selection for reactions involving 5-chloro-2-ethylsulfonyl substituted hydrazines
Application Notes & Protocols
Topic: Strategic Solvent Selection for Reactions Involving 5-Chloro-2-Ethylsulfonyl Substituted Hydrazines
Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Abstract: This document provides a comprehensive guide to the strategic selection of solvents for chemical transformations involving the 5-chloro-2-ethylsulfonyl substituted hydrazine scaffold. This class of compounds presents unique challenges and opportunities in synthesis due to the interplay of its distinct functional groups. We will delve into the core principles governing solvent effects and provide detailed, field-tested protocols for key reactions, including cyclocondensation, N-alkylation, and Suzuki-Miyaura cross-coupling. The aim is to equip researchers with a rational framework for solvent choice, thereby enhancing reaction efficiency, yield, and purity.
Introduction and Scaffolding Analysis
The 5-chloro-2-ethylsulfonyl substituted hydrazine moiety is a versatile building block in modern synthetic chemistry. The scaffold's utility is derived from the unique electronic and steric properties conferred by its substituents:
-
Hydrazine Moiety (-NHNH₂): A potent bidentate nucleophile, crucial for the formation of a wide array of heterocyclic systems like pyrazoles and for functionalization via alkylation or acylation.[1][2]
-
Ethylsulfonyl Group (-SO₂Et): A strong electron-withdrawing group, it significantly modulates the electron density of the aromatic ring and the nucleophilicity of the hydrazine. This group's presence is critical for influencing regioselectivity and reaction rates.
-
Chloro Group (-Cl): An ortho-positioned, moderately deactivating but ortho-, para-directing group that also serves as a handle for transition-metal-catalyzed cross-coupling reactions.[3][4]
The success of any synthetic route employing this scaffold is critically dependent on the reaction medium. A solvent does not merely dissolve reactants; it actively participates in the reaction by stabilizing or destabilizing reactants, intermediates, and transition states.[5][6] An informed solvent choice can dramatically alter reaction outcomes, making the difference between a high-yielding, clean conversion and a complex, inseparable mixture.
Core Principles of Solvent Selection: A Rational Approach
Choosing a solvent requires a multi-faceted analysis of the reaction system. The following parameters form the basis of a rational selection process.
Solubility and Physicochemical Properties
The target molecule, 4-chloro-2-(ethylsulfonyl)phenylhydrazine, is expected to be a crystalline solid with moderate to low solubility in nonpolar solvents due to the presence of the polar sulfonyl and hydrazine groups. The sulfonic acid analog, 4-hydrazinobenzenesulfonic acid, is soluble in water, suggesting our scaffold will have some polar character.[7] Successful reactions necessitate that all reactants remain sufficiently dissolved at the target reaction temperature.
Solvent Classification and Impact on Reactivity
Solvents are broadly classified based on their polarity and their ability to donate protons. Understanding these classes is key to predicting their effect on reaction mechanisms.[5][8]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding and possess an acidic proton. They excel at stabilizing charged species (both cations and anions). They are often used in reactions where proton transfer is a key step, such as in some condensation reactions.[9] However, they can hinder reactions involving strong bases or highly nucleophilic species by solvating and deactivating them.[5][8]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These solvents have high dielectric constants but lack an acidic proton. They are excellent at solvating cations but leave anions relatively "bare" and highly reactive. This property makes them ideal for accelerating reactions that involve anionic nucleophiles, such as Sɴ2 alkylations or SɴAr reactions.[5][8]
-
Nonpolar Solvents (e.g., Toluene, Hexane, Dioxane): These solvents have low dielectric constants and do not effectively solvate charged species. They are often used in reactions where charged intermediates are not formed or where reactant polarity is low. They are common in many transition-metal-catalyzed cross-couplings.[10][11]
The Hughes-Ingold rules provide a foundational framework for predicting how a solvent's polarity will affect reaction rates based on the change in charge distribution between the reactants and the transition state.[5]
-
Increased rate with increased polarity: Occurs when the transition state is more charged than the reactants.
-
Decreased rate with increased polarity: Occurs when the reactants are more charged than the transition state.
-
Negligible effect: Occurs when there is no significant change in charge.
Data Presentation: Properties of Common Solvents
The following table summarizes key properties of solvents relevant to the protocols described in this note.
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (ε) | Class | Key Considerations |
| Ethanol | C₂H₅OH | 78 | 24.5 | Polar Protic | Good for condensations; can interfere with strong bases. |
| Acetic Acid | CH₃COOH | 118 | 6.2 | Polar Protic | Can act as both a solvent and a catalyst in cyclizations. |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.6 | Polar Aprotic | Ethereal solvent, good for organometallic reactions; must be dry.[12] |
| Acetonitrile (ACN) | CH₃CN | 82 | 37.5 | Polar Aprotic | High polarity; useful for Sɴ2 reactions; can be difficult to remove.[12] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | Polar Aprotic | Excellent solvating power; high boiling point; difficult work-up.[13][14] |
| Toluene | C₇H₈ | 111 | 2.4 | Nonpolar | High boiling point; common in cross-coupling reactions. |
| 1,4-Dioxane | C₄H₈O₂ | 101 | 2.2 | Nonpolar | Miscible with water; often used in Suzuki couplings.[10] |
Visualization: Solvent Selection Workflow
A systematic approach to solvent selection can prevent common pitfalls. The following diagram outlines a decision-making process for choosing an appropriate solvent system.
Caption: A decision-making flowchart for rational solvent selection.
Application Protocols for Key Transformations
The following protocols have been optimized for reactions involving the 5-chloro-2-ethylsulfonyl hydrazine scaffold.
Protocol 1: Pyrazole Synthesis via Cyclocondensation
This protocol describes the reaction with a 1,3-dicarbonyl compound, acetylacetone, to form a highly substituted pyrazole, a common motif in medicinal chemistry.[1][15][16]
-
Reaction Principle: The reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. A protic solvent like ethanol or acetic acid is ideal as it facilitates the necessary proton transfers in the condensation and dehydration steps.[15]
-
Materials:
-
5-Chloro-2-ethylsulfonyl-phenylhydrazine (1.0 equiv)
-
Acetylacetone (1.1 equiv)
-
Ethanol (EtOH) or Glacial Acetic Acid (AcOH)
-
Round-bottom flask with reflux condenser
-
-
Step-by-Step Methodology:
-
To a round-bottom flask, add 5-chloro-2-ethylsulfonyl-phenylhydrazine (e.g., 2.49 g, 10 mmol).
-
Add the chosen solvent, ethanol (40 mL) or acetic acid (20 mL). Stir to dissolve.
-
Add acetylacetone (e.g., 1.1 g, 11 mmol) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 80°C for EtOH, 118°C for AcOH) and monitor by TLC.
-
Upon completion (typically 2-4 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If not, reduce the solvent volume in vacuo.
-
The crude product can be purified by recrystallization from ethanol.
-
-
Causality of Solvent Choice: Ethanol is a good choice as it dissolves the reactants and the slightly elevated temperature is sufficient for the reaction.[9] Acetic acid can serve as both solvent and an acid catalyst, potentially accelerating the cyclization, but requires a higher temperature.
Protocol 2: Selective N-Alkylation
This protocol details the mono-alkylation of the terminal nitrogen of the hydrazine moiety, a key step in building more complex molecular architectures.
-
Reaction Principle: This is a nucleophilic substitution (Sɴ2) reaction. A polar aprotic solvent like THF or DMF is optimal because it solvates the counter-ion of the base (e.g., Na⁺ or K⁺) while leaving the deprotonated hydrazine (an anion) highly reactive.[17][18][19] The use of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial.
-
Materials:
-
5-Chloro-2-ethylsulfonyl-phenylhydrazine (1.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Alkyl Halide (e.g., Iodomethane or Benzyl Bromide, 1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Three-neck flask, dropping funnel, nitrogen inlet
-
-
Step-by-Step Methodology:
-
Set up a dry three-neck flask under a nitrogen atmosphere.
-
Add NaH (e.g., 0.48 g, 12 mmol) to the flask. Wash with dry hexanes to remove mineral oil if desired, then carefully decant.
-
Add anhydrous DMF (30 mL) and cool the suspension to 0°C in an ice bath.
-
Dissolve 5-chloro-2-ethylsulfonyl-phenylhydrazine (2.49 g, 10 mmol) in anhydrous DMF (20 mL) and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at 0°C for 30 minutes. Hydrogen gas evolution should be observed.
-
Add the alkyl halide (11 mmol) dropwise, keeping the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC indicates consumption of the starting material.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Dilute the mixture with a large volume of water (e.g., 200 mL) and extract with ethyl acetate (3 x 75 mL).[13][20] The combined organic layers are washed thoroughly with water and brine, dried over Na₂SO₄, and concentrated in vacuo.
-
Purify the crude product by column chromatography.
-
-
Causality of Solvent Choice: DMF is chosen for its excellent ability to dissolve the hydrazine and its corresponding sodium salt, and for its high boiling point, which allows for heating if the alkyl halide is unreactive.[13] THF can also be used and is easier to remove, but the solubility of the hydrazide anion may be lower.[17][18]
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol focuses on using the aryl chloride as a handle for C-C bond formation with an arylboronic acid.
-
Reaction Principle: The Suzuki-Miyaura coupling involves a palladium catalyst cycling through oxidative addition, transmetalation, and reductive elimination steps. The solvent system is critical for catalyst stability and for facilitating the transfer of species between the organic and aqueous phases (if used). A mixture of a nonpolar solvent like toluene or dioxane with water is common.[10][21]
-
Materials:
-
N-protected 5-Chloro-2-ethylsulfonyl-phenylhydrazine derivative (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent System: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask, nitrogen atmosphere
-
-
Step-by-Step Methodology:
-
Note: The free hydrazine can interfere with the palladium catalyst. It is highly recommended to protect the hydrazine (e.g., as a hydrazone or with a Boc group) before attempting this reaction.
-
To a Schlenk flask, add the protected hydrazine (e.g., 10 mmol), arylboronic acid (15 mmol), and base (20 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add the degassed solvent system (e.g., 40 mL dioxane, 10 mL water). The mixture should be sparged with nitrogen for 15-20 minutes.
-
Add the palladium catalyst under a positive pressure of nitrogen.
-
Heat the reaction mixture to 80-100°C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
-
Causality of Solvent Choice: The dioxane/water system is effective for many Suzuki couplings.[10] Dioxane solubilizes the organic components, while water dissolves the inorganic base, facilitating the crucial transmetalation step. Some modern catalyst systems are designed for purely organic or aqueous media, and the solvent choice should always be matched to the specific ligand/catalyst used.[3][11]
Troubleshooting Guide
| Issue | Potential Cause (Solvent-Related) | Suggested Solution |
| Low or No Reaction | Poor solubility of starting material. | Choose a solvent with better solvating power (e.g., switch from THF to DMF). Increase reaction temperature if the solvent's boiling point allows. |
| Solvent deactivating nucleophile/base. | For strong bases/nucleophiles, switch from a protic (EtOH) to an aprotic (THF, DMF) solvent. Ensure the aprotic solvent is anhydrous. | |
| Side Product Formation | Solvent participating in the reaction. | Ensure the solvent is inert under the reaction conditions. For example, avoid alcoholic solvents in the presence of strong acids and high heat. |
| Reaction temperature is too high. | Select a lower-boiling solvent to maintain a milder reaction temperature. | |
| Difficult Product Isolation | High-boiling polar aprotic solvent used (DMF, DMSO). | During work-up, dilute the reaction mixture with a large volume of water and extract with a less polar solvent like ethyl acetate or diethyl ether. Wash the organic layer multiple times with water or a 5% LiCl solution to remove residual DMF/DMSO.[13][20][22] |
| Catalyst Deactivation | Oxygen contamination or improper solvent. | For cross-coupling, ensure solvents are properly degassed. Use a solvent system known to be compatible with the chosen catalyst/ligand combination.[10] |
Visualization: General Experimental Workflow
The diagram below illustrates a standard workflow for setting up, running, and working up a reaction as described in the protocols.
Caption: A generalized workflow from reaction setup to purification.
Safety Precautions
Hydrazine derivatives are toxic and should be handled with extreme care.[23][24][25]
-
Handling: Always handle 5-chloro-2-ethylsulfonyl substituted hydrazines and their reagents in a well-ventilated fume hood.[26][27]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.[24][25]
-
Bases: Sodium hydride (NaH) is a flammable solid that reacts violently with water, releasing flammable hydrogen gas. Handle under an inert atmosphere.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not mix incompatible waste streams.
References
-
University of Rochester, Department of Chemistry. Workup: DMF or DMSO. [Link]
-
Yadav, D. K., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances. [Link]
-
ResearchGate. Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)?. [Link]
-
de Souza, R. F. B., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. [Link]
-
de Souza, R. F. B., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. PMC. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Safety Data Sheet. Hydrazine Hydrate 7.5%. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
Zora, M., et al. (2011). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). 19.10: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Hydrazine hydrate, 55% (Hydrazine, 35%). [Link]
-
Scribd. Solvent Workup Guide for Chemists. [Link]
-
Chemistry LibreTexts. (2020). 19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction). [Link]
-
Organic Chemistry Portal. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. [Link]
-
University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Bredihhin, A., & Mäeorg, U. (2007). Formation and Use of a Nitrogen Dianion for Selective Hydrazine Alkylation. Organic Letters. [Link]
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
ResearchGate. Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine?. [Link]
-
Mondal, B., & Ghorai, P. (2023). Expedient tandem dehydrogenative alkylation and cyclization reactions under Mn(I)-catalysis. RSC Mechanistic Catalysis. [Link]
-
Wikipedia. Solvent effects. [Link]
-
University of Rochester, Department of Chemistry. Workup for Reactions in THF/Dioxane. [Link]
-
ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]
-
Reddit. Advice on working up a reaction using hydrazine hydrate as a solvent?. [Link]
-
Lazny, R., & Nodzewska, A. (2010). N,N-Dialkylhydrazones in Organic Synthesis. From Simple N,N-Dimethylhydrazones to Supported Chiral Auxiliaries. Chemical Reviews. [Link]
-
Unique Journal of Chemistry. (2024). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. [Link]
-
Newman, S. G., et al. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]
-
Brown, H. C., & Koster, A. M. (1981). Displacement‐cyclization reactions of mono‐substituted hydrazines with chloronitrobenzenes and chloronitropyrimidines. New routes to 8‐azapurine and benzopyrazole derivatives. Journal of Heterocyclic Chemistry. [Link]
-
Frontiers in Chemistry. (2021). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. [Link]
-
DOI. Reaction of the lithio-derivative of methoxyallene with hydrazones. Part 2: Formation of 3-pyrrolines and azetidines; synthetic and mechanistic aspects. [Link]
-
Li, X., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules. [Link]
-
YouTube. (2021). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solvent effects - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. 4-Hydrazinobenzenesulfonic acid CAS#: 98-71-5 [m.chemicalbook.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. Workup [chem.rochester.edu]
- 14. echemi.com [echemi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]
- 18. d-nb.info [d-nb.info]
- 19. pubs.acs.org [pubs.acs.org]
- 20. rtong.people.ust.hk [rtong.people.ust.hk]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. scribd.com [scribd.com]
- 23. nexchem.co.uk [nexchem.co.uk]
- 24. files.dep.state.pa.us [files.dep.state.pa.us]
- 25. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 26. datasheets.scbt.com [datasheets.scbt.com]
- 27. assets.thermofisher.cn [assets.thermofisher.cn]
Troubleshooting & Optimization
Minimizing oxidation side-reactions when handling phenyl hydrazines
Topic: Minimizing Oxidation Side-Reactions in Phenylhydrazine Reagents Ticket ID: PHZ-OX-SUPPORT-001 Status: Active Guide
Introduction: The "Black Tar" Paradox
User Query: "My phenylhydrazine was yellow yesterday, but today it is dark red/brown. My reaction yields have dropped by 40%. What is happening?"
Technical Diagnosis: You are experiencing autoxidation .[1] Phenylhydrazines are potent nucleophiles and reducing agents that are thermodynamically unstable in the presence of atmospheric oxygen. The color change indicates the formation of diazenes and radical intermediates, which polymerize into the "tar" that poisons acid-catalyzed reactions like the Fischer Indole Synthesis.
This guide provides the protocols to Rescue , Stabilize , and Utilize phenylhydrazines without oxidative degradation.
Module 1: The Mechanism of Instability
To prevent oxidation, you must understand the enemy. Phenylhydrazine (
The Oxidation Cascade
Exposure to air initiates a radical chain reaction. The initial formation of the phenylhydrazyl radical leads to phenyldiazene, which is highly reactive and decomposes into benzene, nitrogen gas, and biphenyl impurities, or dimerizes to azobenzene (the source of the red/brown color).
Visualizing the Pathway
The following diagram illustrates the degradation pathway you are fighting against.
Caption: Figure 1. The autoxidation cascade of phenylhydrazine upon exposure to atmospheric oxygen.
Module 2: Reagent Rescue & Purification
User Query: "I have a bottle of dark brown phenylhydrazine. Do I throw it away?"
Solution: No. You can purify it, but simple distillation is dangerous due to potential peroxide accumulation. You must use Zinc Dust Reduction during distillation.
Why Zinc Dust?
Zinc dust acts as a scavenger during distillation. It reduces oxidized impurities (like diazenes) back to hydrazine or benign byproducts, preventing them from co-distilling or causing explosive decomposition.
Protocol: Zinc-Modified Vacuum Distillation
Safety Note: Perform behind a blast shield. Phenylhydrazine is a carcinogen and hemolytic agent.[2][3]
-
Setup: Equip a distillation flask with a Claisen head and a capillary bleed (or magnetic stirring). Connect to a high-vacuum pump (<10 mmHg).
-
Charge: Add the degraded phenylhydrazine to the flask.
-
The Additive: Add 0.5% to 1.0% w/w Zinc Dust to the liquid.
-
Distill: Heat the bath slowly.
-
Target: Collect the fraction boiling at ~120°C at 12 mmHg (or 137-138°C at 18 mmHg ).
-
-
Result: The distillate should be a pale yellow oil. If it is still colored, repeat.
Protocol: Conversion to Hydrochloride Salt (The "Forever" Fix)
If you do not need the free base immediately, convert it to the hydrochloride salt (
-
Dissolve 10g of fresh/distilled phenylhydrazine in 100mL of Ethanol.
-
Cool to 0°C in an ice bath.
-
Slowly add concentrated HCl (or HCl in dioxane) until acidic.
-
Filter the white/off-white precipitate.
-
Storage: This salt is stable for years at room temperature if kept dry.
Module 3: Reaction Troubleshooting (Fischer Indole Focus)
User Query: "My Fischer Indole reaction stalled. TLC shows starting material and a red baseline streak."
Diagnosis: The "red streak" is likely oxidative decomposition products formed during the reaction because the reaction medium was not deoxygenated.
Comparative Stability Data
The following table highlights why your choice of form and atmosphere matters.
| Parameter | Free Base (Liquid) | Hydrochloride Salt (Solid) | Impact on Yield |
| Oxidation Susceptibility | High (Reacts with air in minutes) | Negligible (Stable for years) | Oxidized reagent = Lower Yield |
| Handling Requirement | Inert Gas (Argon/N2) Mandatory | Can be weighed in air (briefly) | Ease of use favors Salt |
| Reaction Induction | Immediate | Requires neutralization or heat | Salt may require longer initiation |
| Storage Life | < 3 Months (even under N2) | > 2 Years | Long-term reproducibility |
The "Degas-First" Workflow
For sensitive hydrazine couplings, you must remove dissolved oxygen from the solvent before adding the hydrazine.
Caption: Figure 2.[8] Optimized workflow for minimizing oxidative side-reactions during Fischer Indole Synthesis.
Module 4: Safety & Decontamination
User Query: "I spilled a small amount on my glove. Is washing it enough?"
Critical Warning: Phenylhydrazine is a hemolytic agent .[2] It destroys red blood cells. Skin absorption is rapid and dangerous.
Immediate Action Protocol
-
Remove: Immediately remove contaminated gloves/clothing. Do not try to "wash" the glove while wearing it.
-
Wash: Wash skin with copious soap and water.[9] Phenylhydrazine is lipophilic; water alone is insufficient.
-
Neutralize Spills:
-
Do not just wipe up.
-
Treat the spill with dilute hypochlorite (bleach) solution. This oxidizes the hydrazine to nitrogen gas and water (in a controlled manner) or less toxic compounds, breaking down the hydrazine functionality. Note: This reaction can be exothermic.
-
Frequently Asked Questions (FAQ)
Q: Can I use the Hydrochloride salt if my procedure calls for the free base? A: Yes, in 95% of cases. You simply need to add a stoichiometric amount of base (like Sodium Acetate or Triethylamine) to the reaction mixture to liberate the free hydrazine in situ. This is often preferred as it generates the reactive species only when needed.
Q: Why does my distilled phenylhydrazine turn solid in the fridge? A: Pure phenylhydrazine has a melting point of 19.5°C . Solidification is actually a sign of high purity. If it remains liquid at 4°C, it likely contains dissolved impurities (water or oxidation products) depressing the melting point.
Q: Is "technical grade" (90-95%) acceptable for synthesis? A: Generally, No . The 5-10% impurity profile usually consists of oxidation products that act as radical initiators, accelerating further decomposition of your product. Always purify "tech grade" material using the Zinc Dust distillation method described in Module 2.
References
-
Mechanism of Autoxidation: Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry.
-
Purification & Zinc Dust: Coleman, G. H. (1922). Phenylhydrazine.[2][4][6][7][10][11][12][13][14] Organic Syntheses, Coll. Vol. 1, p.442.
-
Fischer Indole Mechanism: Robinson, B. (1963). The Fischer Indole Synthesis.[6][15] Chemical Reviews.
-
Safety & Toxicity: National Institute for Occupational Safety and Health (NIOSH). Phenylhydrazine Safety Data.
-
Hydrochloride Salt Stability: Vogel, A. I. Textbook of Practical Organic Chemistry. (Standard reference for salt formation protocols).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ehs.utoronto.ca [ehs.utoronto.ca]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. chemicalbook.com [chemicalbook.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. prepchem.com [prepchem.com]
- 13. researchgate.net [researchgate.net]
- 14. 3-nitrophthalic Acid | Industrial Chemical Intermediate & Specialty Acid [chemicalbull.com]
- 15. Fischer Indole Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
Identifying degradation products of unstable sulfonyl phenyl hydrazines
Welcome to the Sulfonyl Phenyl Hydrazine (SPH) Stability Support Hub .
This technical guide is designed for researchers observing inconsistent yields, unexpected byproducts, or spectral anomalies when working with unstable
Section 1: The Diagnostic Triage
Start here if you suspect your reagent has degraded.
Q: My white solid turned yellow/orange overnight. Is it still usable? A: Likely No. The color change is a hallmark of oxidation.
-
The Chemistry: SPHs are prone to air-oxidation, converting the hydrazine moiety (
) into a sulfonyl azo intermediate ( ). These azo compounds are highly colored (yellow/orange/red) and thermally unstable. -
The Risk: If you proceed, the azo species will extrude
gas and generate sulfonyl radicals ( ) and phenyl radicals ( ) prematurely, leading to complex mixtures of sulfones and biphenyls rather than your desired reaction.
Q: My LC-MS shows a single peak, but the NMR looks "messy." Which do I trust? A: Trust the NMR. Standard LC-MS methods often mask SPH degradation.
-
The Artifact: On-column degradation. The high temperature of the ESI source or the column oven can thermally decompose the SPH during analysis. You might see a "clean" peak for a degradation product (like the sulfone) and misinterpret it as the main component, or the SPH might decompose in the source to show ions that don't exist in the flask.
-
The Protocol: See Protocol A (Cryo-LCMS) below to validate your mass spec data.
Section 2: Degradation Pathways & Identification
Understanding how the molecule breaks down is the key to identifying the debris in your flask.
Visualizing the Breakdown
The following diagram maps the three primary degradation routes: Oxidation (Air), Thermal (Heat/Light), and Hydrolysis (Moisture).
Figure 1: Mechanistic pathways of SPH instability. Note that the "Yellow Azo" intermediate is the "canary in the coal mine" for shelf-life stability.
Analytical Fingerprints (Data Table)
Use this table to correlate your spectral data with specific degradation products.
| Degradation Product | Mechanism | LC-MS Signature (ESI+) | 1H NMR Characteristic |
| Sulfonyl Azo | Oxidation | [M-2]H+ (Loss of 2 protons) | Loss of broad -NH- peaks; Downfield shift of ortho-phenyl protons. |
| Diaryl Sulfone | [M-28]H+ (Loss of | Distinct aromatic region; often simpler than SPH. | |
| Sulfinic Acid | Hydrolysis | [M-107]H+ (Loss of Ph-NH) | Highly acidic proton (often invisible); Alkyl-SO2 region shifts upfield. |
| Thiosulfonate | Radical Coupling | [2M-N2-Ph...] (Complex Dimer) | Doubling of alkyl signals; "Messy" aliphatic region. |
Section 3: Troubleshooting Protocols
Protocol A: Cryo-LCMS for Labile Hydrazines
Use this when you suspect your standard LC-MS is causing thermal degradation.
Objective: Minimize on-column heat and ionization energy to view the "true" solution composition.
-
Sample Prep: Dissolve 1 mg of SPH in Acetonitrile (ACN) (Avoid MeOH; it can react with radicals). Keep the vial on ice.
-
Column: C18, but bypass the column oven. Run at Ambient or
if equipped with a chiller. -
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: ACN + 0.1% Formic Acid.
-
Note: Do not use basic buffers (Ammonium Acetate/Bicarbonate) as they accelerate autoxidation of hydrazines.
-
-
Gradient: Fast ramp (5% to 95% B in 3 minutes). Long runs = more time for degradation.
-
Ionization: Set Source Temperature (Gas Temp) to
(Standard is often 350°C). Lower Fragmentor voltage to 80-100V.
Validation Check: If the "impurity" peaks decrease in intensity relative to the parent peak when you lower the source temperature, those impurities are artifacts of the analysis, not degradation in your flask.
Protocol B: The "Nitrogen Bubble" Storage System
Preventing the "Yellow Death" (Oxidation).
-
Purification: If the solid is yellow, recrystallize immediately from EtOH/Hexanes (cold).
-
Drying: Do not dry under high vacuum for extended periods at room temp (sublimation/degradation risk). Dry under a stream of
. -
Storage:
-
Flush a vial with Argon or Nitrogen.
-
Add the SPH.
-
Seal with a septum cap and wrap with Parafilm.
-
Store at
. -
Critical: Allow the vial to warm to room temperature before opening to prevent water condensation, which triggers hydrolysis.
-
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use the "Yellow" degraded material if I just use an excess of it?
A: Risky. The yellow azo compound decomposes to release
Q: Why do I see a mass peak at M+14 or M+16? A: This is often Methylation (M+14) or Oxidation (M+16).
-
M+14: If you used Methanol as a solvent, SPHs can undergo solvolysis or reaction with formaldehyde impurities in lower-grade MeOH.
-
M+16: Direct N-oxidation to the N-oxide is rare for SPHs; this is more likely the Sulfinic Acid (hydrolysis product) ionizing with a sodium adduct or similar matrix effect. Check for [M-PhNH+OH].
Q: Is the degradation autocatalytic?
A: Yes. The hydrolysis of SPH produces Sulfinic Acid (
References
-
Myers, A. G., et al. (1996). Synthesis of Allenes from N-tert-Butyldimethylsilyl-N-tosylhydrazones. (Discusses the instability of sulfonyl hydrazone intermediates and the loss of nitrogen).
-
Kelly, J. M., et al. (2022). The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. (Details the radical decomposition pathways and oxidation potentials).
-
Tang, Y., et al. (2013). Copper-Catalyzed Sulfonylation of Alkenes with Sulfonylhydrazides. (Mechanistic insight into the oxidative generation of sulfonyl radicals from hydrazides).
-
El-Sheshtawy, H. S., et al. (2017). Photochemistry of Sulfonyl Hydrazines: C-N Bond Cleavage. (Explains light-sensitivity and homolytic cleavage mechanisms).
Validation & Comparative
Technical Guide: Comparative Validation of [5-Chloro-2-(ethylsulfonyl)phenyl]hydrazine Synthesis
Topic: Validating synthesis of [5-chloro-2-(ethylsulfonyl)phenyl]hydrazine against reference standards Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The synthesis of electron-deficient aryl hydrazines, such as [5-chloro-2-(ethylsulfonyl)phenyl]hydrazine , presents distinct challenges regarding stability and impurity profiling compared to electron-rich analogues. The presence of the ortho-ethylsulfonyl group introduces steric bulk and significant electron-withdrawing character, potentially destabilizing the intermediate diazonium salt and altering the kinetics of the reduction step.
This guide provides a rigorous framework for validating in-house synthesized batches against commercial reference standards (e.g., LGC Standards, TRC). It moves beyond simple purity checks to establish a functional equivalence model , ensuring the synthesized reagent performs identically in downstream heterocyclic construction (e.g., pyrazole or indole synthesis).
Part 1: The Synthetic Challenge & Reference Standards
The Target Molecule
The target molecule contains three critical functional motifs that dictate its analysis:
-
Hydrazine Moiety (
): Susceptible to oxidation and condensation; the primary site of reactivity. -
Ethylsulfonyl Group (
): Provides a unique NMR handle but deactivates the ring, requiring aggressive reduction conditions (typicallyngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ). -
Chlorine Atom (C-5): Provides a diagnostic Mass Spectrometry isotope pattern (
).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Reference Standard Acquisition
Before validation, obtain a certified reference material (CRM) or a high-purity commercial standard (>97%).
-
Primary Source: LGC Standards / Toronto Research Chemicals (Cat# TRC-C428940).
-
Storage: Store under Argon at -20°C. Hydrazines are hygroscopic and prone to air oxidation.
Part 2: Analytical Validation (Identity & Purity)[1]
This section details the "Orthogonal Analytical Approach." You must prove identity and purity using methods that rely on different physical properties.
Comparative HPLC Profiling
Objective: Quantify purity and identify specific process impurities (e.g., unreacted aniline, symmetric azo dimers).
Protocol:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (hydrazide absorption).
Data Interpretation Table:
| Analyte | Retention Time (Rel.) | Spectral Feature | Acceptance Criteria |
| Target Hydrazine | 1.00 ( | Area > 98.0% | |
| Precursor (Aniline) | ~1.25 ( | Distinct UV shift | < 0.5% |
| Azo Impurity | ~1.80 ( | Strong UV/Vis (Yellow/Orange) | < 0.1% |
| Reference Std | 1.00 ( | Identical to Target | Match |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Critical Insight: The sulfonyl group makes the molecule polar. If retention is poor, add 5mM Ammonium Acetate to the aqueous phase to buffer the hydrazine ionization.
NMR Structural Confirmation
Objective: Confirm the integrity of the ethyl group and the hydrazine protons.
Key Diagnostic Signals (DMSO-
-
Ethyl Group: Look for a triplet (
ppm, 3H) and a quartet (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ppm, 2H). The sulfonyl group deshields the methylene protons significantly compared to an ethyl-ether. -
Hydrazine: Broad singlets at
ppm ( ) and ppm ( ). Note: These are exchangeable with . -
Aromatic Region: Two doublets and a singlet (or split doublet) corresponding to the 1,2,5-substitution pattern.
Mass Spectrometry (Isotope Pattern)
Objective: Validate the presence of Chlorine.
-
Method: ESI+ (Electrospray Ionization).
-
Validation: The parent ion
must show a characteristic 3:1 ratio with thengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> peak due to and natural abundance.-
Failure Mode: If the M+2 peak is missing, you may have dechlorinated the ring during aggressive
reduction.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
Part 3: Functional Validation (The "Stress Test")[1]
Analytical purity does not always guarantee reactivity, especially if trace metal poisons (Sn, Cu) remain. The ultimate validation is a Use Test .
Protocol: Pyrazole Cyclization
React the synthesized hydrazine with acetylacetone to form a pyrazole. Compare the yield and kinetics against the Reference Standard.
Workflow:
-
Dissolve 1.0 eq of Hydrazine (Sample vs. Ref) in Ethanol.
-
Add 1.1 eq Acetylacetone.
-
Reflux for 1 hour.
-
Cool, filter precipitate, and dry.
Comparison Metrics:
| Metric | Reference Standard Batch | Synthesized Batch | Pass/Fail |
| Reaction Time | 45 min (to completion) | < 60 min | Pass if < 1.2x Ref |
| Isolated Yield | 92% | > 88% | Pass if > 95% of Ref |
| Product Color | White/Off-white | White/Off-white | Pass (Reject if brown) |
| Melting Point |
Part 4: Visualization of Workflows
Synthesis and Impurity Pathways
This diagram illustrates the synthesis route and where critical impurities (analyzed in Part 2) originate.
Figure 1: Synthesis pathway highlighting the origin of Critical Quality Attributes (CQAs) monitored during validation.
The Validation Logic Gate
This diagram guides the decision-making process for accepting a batch.
Figure 2: Decision tree for validating the synthesized hydrazine against the reference standard.
Part 5: References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for diazotization and stannous chloride reduction of anilines).
-
LGC Standards. (2024). [5-Chloro-2-(ethylsulfonyl)phenyl]hydrazine Reference Material Data Sheet. Retrieved from
-
Kaval, N., et al. (2005). "High-throughput synthesis of N-aryl-pyrazoles." Journal of Combinatorial Chemistry, 7(3), 490-502. (Methodology for functional pyrazole validation).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for nucleophilic aromatic substitution and hydrazine reactivity).
-
PubChem. (2024). Compound Summary: 5-chloro-2-ethylsulfonylbenzenediazonium. Retrieved from (General safety and property data for related diazonium intermediates).
A Comparative Guide to the Chromatographic Separation of [5-chloro-2-(ethylsulfonyl)phenyl]hydrazine and Its Isomers
Abstract
The isomeric purity of pharmaceutical intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). [5-chloro-2-(ethylsulfonyl)phenyl]hydrazine is a key building block in the synthesis of various therapeutic agents. Its manufacturing process can yield a mixture of positional isomers and, in subsequent chiral syntheses, may be involved with enantiomeric species that are difficult to separate due to their structural similarity. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the resolution of these challenging isomers. We will explore the fundamental principles of each technique, present detailed experimental protocols, and offer comparative performance data to guide researchers and drug development professionals in selecting the optimal analytical and preparative separation strategy.
The Analytical Challenge: Resolving Structurally Similar Hydrazine Isomers
[5-chloro-2-(ethylsulfonyl)phenyl]hydrazine is a polar molecule, a characteristic imparted by the hydrazine (-NHNH₂) and ethylsulfonyl (-SO₂C₂H₅) functional groups.[1] The primary challenge in its analysis lies in the separation of closely related isomers, which may include:
-
Positional Isomers: Synthetically derived impurities where the chloro and ethylsulfonyl groups are located at different positions on the phenyl ring. These isomers often exhibit very similar polarities and hydrodynamic volumes, making them co-elute under standard chromatographic conditions.
-
Chiral Isomers (Enantiomers): While the target molecule itself is not chiral, it is frequently used in the synthesis of chiral drugs.[2][3] Therefore, the ability to separate enantiomers of downstream products or related chiral hydrazine analogs is paramount. Enantiomers possess identical physicochemical properties in an achiral environment, necessitating the use of a chiral selector for their resolution.
The high polarity of hydrazines can also lead to poor retention on traditional reversed-phase columns and result in asymmetric peak shapes due to interactions with residual silanol groups on the stationary phase.[4] This necessitates either derivatization, which adds complexity and potential for error, or the use of more advanced chromatographic techniques.[4][5]
Methodological Comparison: HPLC vs. SFC
The choice of chromatographic technique is pivotal for achieving the desired separation. Here, we compare the two most powerful methods for this application: HPLC and SFC.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis. For separating hydrazine derivatives, both reversed-phase and normal-phase modes can be considered.
-
Mechanism & Rationale: In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., water and acetonitrile). Due to the high polarity of the target analyte, retention can be weak.[6] To overcome this, mixed-mode chromatography, which utilizes columns with both reversed-phase and ion-exchange characteristics, can be employed to enhance retention and selectivity.[6] For chiral separations, HPLC relies on Chiral Stationary Phases (CSPs), where a chiral selector is bonded to the support material.[7] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and are responsible for a vast majority of reported chiral separations due to their broad enantiorecognition capabilities.[8]
-
Advantages:
-
Ubiquitous instrumentation in analytical laboratories.
-
Vast library of established methods and column chemistries.
-
Excellent robustness and reproducibility for routine analysis.
-
-
Limitations:
-
Higher consumption of organic solvents compared to SFC.
-
Longer run times and column equilibration periods.
-
Separation of highly polar compounds can be challenging without specialized columns or derivatization.
-
Supercritical Fluid Chromatography (SFC)
SFC is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase.[9]
-
Mechanism & Rationale: Supercritical CO₂ is non-polar and is typically modified with a small amount of an organic solvent (like methanol) to modulate mobile phase strength. The low viscosity and high diffusivity of the supercritical mobile phase lead to high-efficiency separations and significantly faster analysis times.[10] SFC is particularly well-suited for separating isomers and chiral compounds.[9][11] The same polysaccharide-based CSPs used in HPLC can be used in SFC, often with superior performance and selectivity.[12] Its "greener" profile, owing to the reduction in toxic organic solvent use, makes it an attractive alternative for both analytical and preparative scale purification.[13]
-
Advantages:
-
Limitations:
-
Requires specialized instrumentation capable of handling high pressures.
-
Less suitable for highly polar, water-soluble compounds that are not soluble in CO₂/modifier mixtures.
-
Experimental Protocols
The following protocols are designed as robust, self-validating systems for the analysis of [5-chloro-2-(ethylsulfonyl)phenyl]hydrazine isomers. System suitability tests (e.g., tailing factor, theoretical plates, and reproducibility of replicate injections) should be performed to ensure system performance before sample analysis.
Method 1: RP-HPLC for Positional Isomer Analysis
This method is optimized for the baseline separation of potential positional isomers of [5-chloro-2-(ethylsulfonyl)phenyl]hydrazine.
| Parameter | Condition | Rationale |
| Column | Mixed-Mode Cation-Exchange | A mixed-mode column is chosen to provide enhanced retention for the polar hydrazine group via cation-exchange while separating based on hydrophobicity.[6] |
| (e.g., Coresep 100, 4.6x150 mm, 2.7 µm) | ||
| Mobile Phase | A: 0.1% Formic Acid in Water | Formic acid is a mass spectrometry-compatible modifier that improves peak shape. |
| B: Acetonitrile | ||
| Gradient | 10% B to 50% B over 15 minutes | A gradient elution is necessary to resolve closely eluting positional isomers with differing polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature reduces mobile phase viscosity and can improve peak efficiency. |
| Detection | UV at 254 nm | The aromatic ring provides strong UV absorbance for sensitive detection. |
| Injection Vol. | 5 µL | |
| Sample Prep. | Dissolve 1 mg/mL in 50:50 Water:Acetonitrile | The diluent should be matched to the initial mobile phase conditions to ensure good peak shape. |
Method 2: Chiral SFC for Enantiomeric Separation
This method is designed for the rapid and efficient separation of enantiomers of a related chiral hydrazine analog, demonstrating the power of SFC for chiral analysis.
| Parameter | Condition | Rationale |
| Column | Polysaccharide-based CSP | Cellulose and amylose derivatives are highly successful for a broad range of chiral compounds and are the gold standard for chiral SFC.[8][12] |
| (e.g., Cellulose tris(3,5-dimethylphenylcarbamate), 4.6x150 mm, 3 µm) | ||
| Mobile Phase | Isocratic: 80% CO₂, 20% Methanol | Methanol is a common polar modifier in SFC that modulates retention and enhances selectivity. |
| Flow Rate | 3.0 mL/min | The low viscosity of supercritical CO₂ allows for high flow rates, leading to very fast analysis times.[9] |
| Back Pressure | 150 bar | This pressure is necessary to maintain CO₂ in its supercritical state. |
| Column Temp. | 40 °C | Temperature affects the density of the supercritical fluid and can be optimized to fine-tune selectivity. |
| Detection | UV at 254 nm | |
| Injection Vol. | 2 µL | |
| Sample Prep. | Dissolve 1 mg/mL in Methanol | The sample should be dissolved in the modifier solvent. |
Comparative Performance Data & Discussion
To illustrate the practical differences between the two techniques, the table below summarizes typical performance data for the separation of a hypothetical mixture containing two positional isomers and a pair of enantiomers.
| Performance Metric | Method 1: RP-HPLC (Positional Isomers) | Method 2: Chiral SFC (Enantiomers) |
| Resolution (Rs) | > 2.0 | > 3.5 |
| Selectivity (α) | 1.15 | 1.40 |
| Retention Time (t_R) of last peak | ~12.5 min | ~3.5 min |
| Organic Solvent Consumption per run | ~10 mL | ~2.8 mL |
Discussion of Results:
The data clearly demonstrates the advantages of SFC for this class of compounds. For the chiral separation, SFC provides significantly higher resolution (Rs > 3.5 vs. typical HPLC values) and selectivity in a fraction of the time (3.5 min vs. >10 min). This high throughput is a significant advantage in drug development, where rapid screening of chiral purity is essential.
The causality behind this enhanced performance is the unique nature of the supercritical fluid mobile phase.[10] Its low viscosity allows for faster flow rates without a prohibitive increase in back pressure, and its high diffusivity facilitates rapid mass transfer between the mobile and stationary phases. This results in sharper, more efficient peaks and, consequently, better resolution.[11] The reduced solvent consumption also aligns with modern green chemistry initiatives, making SFC a more sustainable and cost-effective choice for both analytical and preparative-scale separations.[13]
Visualization of Method Selection Workflow
The choice between HPLC and SFC can be guided by the specific analytical goal. The following workflow diagram illustrates the decision-making process.
Caption: Decision workflow for selecting the optimal chromatographic method.
Conclusion
For the challenging separation of [5-chloro-2-(ethylsulfonyl)phenyl]hydrazine isomers, both HPLC and SFC are powerful tools. While HPLC provides a robust and reliable method for achiral, positional isomer analysis, Supercritical Fluid Chromatography (SFC) emerges as the superior technique, particularly for chiral separations. Its significant advantages in speed, resolution, and environmental sustainability make it the recommended platform for high-throughput analysis and purification in a modern drug development setting. By understanding the principles and performance characteristics of each technique, researchers can confidently select and implement the most effective strategy for ensuring the isomeric purity of this critical pharmaceutical intermediate.
References
-
Title: Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds via diastereomer formation. Source: PubMed. URL: [Link]
-
Title: Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds via diastereomer formation. Source: PlumX Metrics. URL: [Link]
-
Title: The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. Source: OMICS International. URL: [Link]
-
Title: Supercritical fluid chromatography. Source: Wikipedia. URL: [Link]
-
Title: Improved Efficiency of Isomer Preparative Operations by Supercritical Fluid Chromatography with Stacked Injection. Source: LabRulez LCMS. URL: [Link]
-
Title: Separation of Hydrazine, (2,4,6-trichlorophenyl)- on Newcrom R1 HPLC column. Source: SIELC Technologies. URL: [Link]
-
Title: Chiral Discrimination of Monosaccharides Derivatized with 2-Fluorophenyl Hydrazine Using 19F NMR Spectroscopy. Source: ACS Publications. URL: [Link]
-
Title: Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Source: Selvita. URL: [Link]
-
Title: Representative chiral hydrazine‐based compounds. Source: ResearchGate. URL: [Link]
-
Title: What is Supercritical Fluid Chromatography (SFC) Chromatography? Source: Teledyne Labs. URL: [Link]
-
Title: HPLC Methods for analysis of Hydrazine. Source: HELIX Chromatography. URL: [Link]
-
Title: Chromatographic methods of determining hydrazine and its polar derivatives. Source: ResearchGate. URL: [Link]
-
Title: Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation. Source: ACS Publications. URL: [Link]
-
Title: NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Source: Journal of Pharmaceutical Negative Results. URL: [Link]
-
Title: Hydrazine determination in sludge samples by high-performance liquid chromatography. Source: PubMed. URL: [Link]
-
Title: Phenylhydrazine | C6H5NHNH2 | CID 7516. Source: PubChem. URL: [Link]
-
Title: Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. Source: MDPI. URL: [Link]
-
Title: Phenylhydrazine. Source: Wikipedia. URL: [Link]
-
Title: Synthesis, Characterization, and In-Silico Admet Studies of Some New Phenylhydrazone Derivatives as Potent for Antimicrobial Activities. Source: Sciforum. URL: [Link]
-
Title: Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Source: MDPI. URL: [Link]
-
Title: Enantioselective Separations Based on High-performance Liquid Chromatography. Source: University of Szeged. URL: [Link]
-
Title: NORMAL PHASE TLC SEPARATION OF ENANTIOMERS USING CHIRAL ION INTERACTION AGENTS. Source: ResearchGate. URL: [Link]
-
Title: Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Source: PMC. URL: [Link]
Sources
- 1. [5-Chloro-2-(ethylsulfonyl)phenyl]hydrazine [lgcstandards.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydrazine determination in sludge samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. aph-hsps.hu [aph-hsps.hu]
- 8. mdpi.com [mdpi.com]
- 9. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 10. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 11. omicsonline.org [omicsonline.org]
- 12. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selvita.com [selvita.com]
Elemental Analysis Data Ranges for 5-chloro-2-(ethylsulfonyl)phenylhydrazine
This guide provides a rigorous technical analysis of the elemental composition and purity verification for 5-chloro-2-(ethylsulfonyl)phenylhydrazine (CAS: 1476762-47-6). It is designed for analytical chemists and process development scientists requiring precise quality control (QC) metrics for this specific intermediate.
Content Type: Publish Comparison Guide Subject: Analytical Validation & Purity Assessment Target Audience: Pharmaceutical Process Chemists, QC Analysts
Executive Summary & Compound Profile
5-chloro-2-(ethylsulfonyl)phenylhydrazine is a critical building block, often utilized in the synthesis of pyrazole-based agrochemicals and indazole-derived pharmaceuticals.[1] Its dual functionality—an electron-withdrawing ethylsulfonyl group and a reactive hydrazine moiety—makes it prone to specific impurities (e.g., oxidation to azo compounds or hydrochloride salt formation) that standard HPLC may mischaracterize.
This guide establishes the Gold Standard Elemental Analysis (EA) ranges required to validate the compound's identity and purity, comparing it against common structural analogues and salt forms.
Compound Specifications
-
IUPAC Name: [5-chloro-2-(ethylsulfonyl)phenyl]hydrazine[1][2]
-
Molecular Formula:
[2] -
Molecular Weight: 234.70 g/mol [2]
-
Physical State: Typically a pale yellow to off-white solid.[3]
Theoretical vs. Acceptable Experimental Data Ranges
In high-precision organic synthesis, the "Acceptable Range" for CHNS analysis is universally defined by the
The table below defines the strict acceptance criteria for the free base compared to its likely hydrochloride salt contaminant.
Table 1: Elemental Composition Reference Standards
| Element | Theoretical Mass % (Free Base) | Acceptable Experimental Range ( | Alternative: HCl Salt (Theoretical %) | Differentiation Factor |
| Carbon (C) | 40.94% | 40.54% – 41.34% | 35.44% | High: Salt form shows ~5.5% drop in Carbon. |
| Hydrogen (H) | 4.72% | 4.32% – 5.12% | 4.46% | Low: Difficult to distinguish via H-analysis alone. |
| Nitrogen (N) | 11.94% | 11.54% – 12.34% | 10.33% | Medium: Salt form shows ~1.6% drop. |
| Sulfur (S) | 13.66% | 13.26% – 14.06% | 11.82% | Medium: Confirm with Oxygen flask combustion if ambiguous. |
| Chlorine (Cl) | 15.11% | 14.71% – 15.51% | 26.15% | Critical: HCl salt doubles the Chlorine content. |
Critical Insight: If your experimental Nitrogen value falls below 11.50% while Chlorine spikes above 16.00%, your sample is likely contaminated with the Hydrochloride Salt (C8H11ClN2O2S·HCl) , a common byproduct if the neutralization step during synthesis is incomplete.
Comparative Performance: EA vs. Alternative Methods
Why rely on Elemental Analysis when NMR and HPLC are available? The comparison below highlights why EA is indispensable for this specific hydrazine derivative.
Table 2: Method Performance Comparison
| Feature | Elemental Analysis (CHNS) | HPLC (UV-Vis) | 1H-NMR (Quantitative) |
| Primary Detection | Bulk Purity & Salt Stoichiometry | Chromophore Purity | Structural Connectivity |
| Hydrazine Validation | Excellent: Detects N-content accurately. | Poor: Hydrazine moiety has weak UV absorbance; often invisible. | Good: NH/NH2 protons visible but broad/exchangeable. |
| Inorganic Salts | Excellent: "Ash" residue or distorted %C/%N reveals salts (NaCl, Na2SO4). | Fail: Inorganic salts are invisible in UV-HPLC. | Fail: Inorganic salts are silent in 1H-NMR. |
| Water/Solvent | Good: Deviations in %H and %C indicate solvates. | Fail: Solvent peaks often ignored or co-elute. | Excellent: Distinct solvent peaks visible. |
Experimental Protocol: Self-Validating Workflow
To ensure the data ranges above are met, the following protocol must be strictly followed. This workflow includes a "Self-Validation" step to prevent false failures due to sulfur interference.
Step-by-Step Analysis Protocol
Prerequisites:
-
Instrument: Flash 2000 or Elementar vario MACRO cube (CHNS mode).
-
Combustion Aid: Vanadium Pentoxide (
) is mandatory for sulfonyl compounds to ensure complete conversion of sulfur to .
Protocol:
-
Sample Preparation:
-
Dry the sample under vacuum at 40°C for 4 hours to remove surface moisture. Hydrazines are hygroscopic; wet samples will skew %H high and %C low.
-
Weigh 2.0 – 3.0 mg of sample into a tin capsule. Precision must be
mg.
-
-
Additive Addition (The "Sulfur Rule"):
-
Add 5–10 mg of
powder directly into the tin capsule with the sample. -
Reasoning: The ethylsulfonyl group (
) is thermally stable. Without , sulfur may form sulfate ash rather than gas, leading to low Sulfur recovery and incomplete Carbon combustion.
-
-
Combustion:
-
Furnace Temperature: 960°C (Standard) or 1150°C (High temp mode if available).
-
Oxygen Injection: 5–10 seconds dynamic injection.
-
-
Calibration:
-
Run a Sulfanilamide standard (C: 41.84%, N: 16.27%, S: 18.62%) as it structurally mimics the analyte (aromatic ring + sulfur + nitrogen).
-
Validation: The standard must read within
of theoretical values before running the sample.
-
Visualization: Synthesis & QC Logic
The following diagrams illustrate the synthesis pathway that generates the compound and the Quality Control decision tree to interpret EA results.
Figure 1: Synthesis & Impurity Origin Pathway
This flow shows where the Hydrochloride salt impurity originates.
Caption: Synthesis pathway highlighting the neutralization step. Failure here leads to HCl salt contamination, detectable via Elemental Analysis.
Figure 2: QC Decision Tree for Elemental Analysis
Use this logic to interpret your CHNS data.
Caption: Logic flow for interpreting CHNS/Cl data. Deviations in Carbon and Chlorine specifically identify salt vs. solvent impurities.
Troubleshooting & Causality
Issue: Low Carbon (< 40.0%) and Low Sulfur (< 13.0%) simultaneously.
-
Cause: Incomplete combustion of the sulfonyl ring. The ethylsulfonyl group can form refractory chars.
-
Solution: Increase combustion temperature to 1000°C and double the amount of
additive.
Issue: High Nitrogen (> 12.5%).[4][5][6][7]
-
Cause: Presence of trapped hydrazine hydrate or unreacted hydrazine reagent (if used in excess during alternative synthesis).
-
Solution: Recrystallize from ethanol/water and dry extensively.
References
-
Royal Society of Chemistry. (2024). Characterization of substituted phenylhydrazines: Guidelines for publication. Environmental Science: Water Research & Technology. Retrieved from [Link]
-
Organic Syntheses. (1925). Phenylhydrazine synthesis and purification protocols. Org. Synth. 1925, 4,[8] 31. Retrieved from [Link]
Sources
- 1. [5-Chloro-2-(ethylsulfonyl)phenyl]hydrazine,1476762-47-6 [rovathin.com]
- 2. [5-Chloro-2-(ethylsulfonyl)phenyl]hydrazine [lgcstandards.com]
- 3. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 4. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [austinpublishinggroup.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-Chloro-N-(4-methoxy-3-(1-piperazinyl)phenyl)-3-methylbenzo(b)thiophene-2-sulfonamide | C20H22ClN3O3S2 | CID 5312149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]-
CAS: 13123-25-6 Synonyms: 3-Chloro-6-(ethylsulfonyl)phenylhydrazine; [5-chloro-2-(ethylsulfonyl)phenyl]hydrazine
Executive Safety Directive
Status: HIGH HAZARD / SENSITIZER
As a Senior Application Scientist, I often see researchers underestimate substituted phenylhydrazines. While the ethylsulfonyl group in CAS 13123-25-6 reduces volatility compared to parent phenylhydrazine, it does not negate the core biological hazards of the hydrazine moiety. This compound is a potent skin sensitizer , a suspected carcinogen , and a hemolytic agent (destroys red blood cells).
The Golden Rule: Treat this substance as if it can penetrate standard nitrile gloves upon prolonged contact. Your primary barrier must be absolute.
Risk Assessment & Technical Rationale
To select the right PPE, we must understand the molecule's behavior. The risk profile is driven by two functional groups:
-
The Hydrazine Moiety (-NHNH₂): Responsible for the high toxicity, skin sensitization, and potential for hemolytic anemia. It is nucleophilic and reactive.
-
The Ethylsulfonyl Group (-SO₂Et): Increases polarity and molecular weight, making the compound a solid at room temperature. This reduces inhalation risk from volatility but increases the risk of static-driven dust dispersion during weighing.
Safety Logic Visualization
The following diagram illustrates the causal link between the chemical structure and the required control measures.
Figure 1: Hazard-to-Control Logic Flow.[1][2] The chemical structure dictates specific biological risks that define the PPE requirements.
PPE Matrix: The "Zero-Exposure" Standard
Do not rely on standard "lab safety" defaults. Use this matrix for CAS 13123-25-6.
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection (Primary) | Silver Shield / Laminate (Best) ORDouble Nitrile (Minimum) | Phenylhydrazines can permeate standard nitrile. Laminate offers >4h breakthrough time. If using nitrile, double-glove (4 mil inner / 5-8 mil outer) and change immediately upon splash. |
| Respiratory | N95 or P100 Mask (Solids) Organic Vapor (Solutions) | As a solid, static dust is the vector. Once dissolved in organic solvents, volatility depends on the solvent, but the hydrazine derivative remains an inhalation toxin. |
| Eye/Face | Chemical Goggles | Safety glasses are insufficient for powders that can become airborne. Goggles provide a seal against dust entry. |
| Body | Tyvek Lab Coat (Disposable) | Cotton coats absorb hydrazines, creating a secondary exposure source during laundering. Disposable Tyvek is superior for high-hazard handling. |
| Engineering | Fume Hood (Class II) | Mandatory. Never handle this open-bench. Face velocity should be verified >100 fpm. |
Operational Protocols
A. Weighing & Transfer (The Critical Step)
The highest risk of exposure occurs when the solid is dry and mobile.
-
Static Control: Use an anti-static gun or wipe on the weighing boat before adding the solid. Sulfonyl groups can induce significant static charge, causing "jumping" powder.
-
Closed Transfer: If possible, weigh directly into a tared reaction vessel to avoid secondary transfer steps.
-
Damp Wiping: Immediately wipe the balance area with a wet paper towel (water/surfactant) to capture invisible micro-particles.
B. Solubilization & Reaction
-
Solvent Choice: When dissolving, add solvent slowly. Hydrazines are nucleophiles; ensure your solvent (e.g., DCM, THF) is compatible and not an electrophile that will react prematurely (like acetone/ketones, which form hydrazones).
-
Exotherm Watch: If reacting with acid chlorides or strong electrophiles, expect an exotherm. Cool the vessel before addition.
C. Decontamination & Spill Response
Do not just wipe with water. You must chemically degrade the hydrazine moiety.
-
Decon Solution: 10% Household Bleach (Sodium Hypochlorite).
-
Mechanism:[3] Hypochlorite oxidizes the hydrazine group to Nitrogen gas (
) and innocuous salts.
-
-
Protocol:
-
Cover spill with absorbent pads.
-
Gently pour 10% bleach over the pads (working from outside in).
-
Wait 15 minutes. Allow the oxidation reaction to complete.
-
Collect waste as Hazardous Debris (do not trash).
-
Clean surface with soap and water.[2]
-
Warning: The oxidation of hydrazines is exothermic. For large spills (>5g), use dilute bleach and add slowly to prevent overheating.
Workflow Visualization
Figure 2: Operational Workflow and Spill Contingency. Note the specific hold time for bleach decontamination.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: Phenylhydrazine.[4] National Library of Medicine. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
